Dihydroartemisinate
Description
Significance within Artemisinin-based Therapies and Broader Pharmacological Context
Dihydroartemisinin (B1670584) is the active metabolite of all artemisinin (B1665778) compounds, including artesunate (B1665782) and artemether (B1667619). wikipedia.orgparasite-journal.org This means that after administration, these other artemisinin derivatives are converted into DHA in the body, which is then responsible for the antimalarial effect. parasite-journal.orgnih.gov Its primary significance lies in its role as a component of Artemisinin-based Combination Therapies (ACTs), which are recommended by the World Health Organization (WHO) as the first-line treatment for uncomplicated Plasmodium falciparum malaria. nih.govnih.govmmv.org The combination of a potent, short-acting artemisinin derivative like DHA with a longer-acting partner drug enhances efficacy and helps to prevent the development of drug resistance. nih.govmmv.org
One of the most widely used ACTs is the fixed-dose combination of dihydroartemisinin and piperaquine. wikipedia.orgnih.gov This combination has demonstrated high efficacy in treating uncomplicated falciparum malaria, proving to be as effective as other recommended ACTs like artemether-lumefantrine. wikipedia.orgnih.gov Furthermore, dihydroartemisinin-piperaquine has shown a greater capacity to prevent new infections for a period after treatment. wikipedia.org
Beyond its established role in malaria treatment, emerging research has highlighted the potential of dihydroartemisinin in other pharmacological contexts, most notably in oncology. wikipedia.orgijbs.com Studies are investigating its activity as an experimental cancer chemotherapeutic, with evidence suggesting it can induce apoptosis (programmed cell death) in cancer cells. wikipedia.orgnih.gov This has opened up a new avenue of research, exploring the repurposing of this antimalarial drug for cancer therapy. ijbs.comnih.gov
Historical Context of Dihydroartemisinate Discovery and Development as a Semi-Synthetic Derivative
The journey of dihydroartemisinin is intrinsically linked to the discovery of its parent compound, artemisinin. Chinese scientists, as part of a secret military project known as "Project 523," isolated artemisinin from the sweet wormwood plant (Artemisia annua) in the early 1970s. parasite-journal.orgmdpi.com This plant had been used in traditional Chinese medicine for centuries to treat fevers. parasite-journal.orgmdpi.com
Following the successful isolation and elucidation of artemisinin's structure, researchers sought to improve its therapeutic properties. nih.gov Artemisinin itself, while a potent antimalarial, presented challenges due to its instability. parasite-journal.org This led to the development of more stable, semi-synthetic derivatives. parasite-journal.org
Dihydroartemisinin was synthesized from artemisinin in 1973. mdpi.com It is produced through a selective reduction process of the lactone group in the artemisinin molecule, resulting in a lactol. nih.gov Initially, DHA was considered too unstable to be used as a drug itself and was primarily utilized as an intermediate in the synthesis of other derivatives like artemether and artesunate. parasite-journal.org However, it was later discovered that both artemether and artesunate are, in fact, pro-drugs that are metabolized into the more active dihydroartemisinin in the human body. parasite-journal.org This realization solidified the central importance of DHA in the pharmacology of all artemisinin-based drugs.
Current Research Landscape and Academic Imperatives
The current research landscape for dihydroartemisinin is multifaceted, addressing both its established role in malaria treatment and its emerging potential in other diseases. A primary focus remains on combating the threat of drug resistance in malaria. The emergence and spread of P. falciparum resistance to artemisinin and its partner drugs, particularly in the Greater Mekong subregion, is a major public health concern. mdpi.comresearchgate.net This has created an urgent need for ongoing surveillance of drug efficacy and the development of new treatment strategies. mdpi.com
Table 1: Recent Dihydroartemisinin-Piperaquine Efficacy Studies
| Location | Year(s) of Study | Efficacy (PCR-corrected at Day 42) | Key Findings |
|---|---|---|---|
| Northeastern Thailand | 2015-2018 | 12.7% | High rate of treatment failure observed. researchgate.net |
| Western Cambodia | 2015-2018 | 38.2% | Significant treatment failure. researchgate.net |
| Northeastern Cambodia | 2015-2018 | 73.4% | Higher efficacy compared to other sites in the study, but still concerning. researchgate.net |
| Southwestern Vietnam | 2015-2018 | 47.1% | High rate of treatment failure. researchgate.net |
| Cambodia | 2008-2010 | >95% | High efficacy observed during this period. asm.org |
Research is also exploring the use of dihydroartemisinin-based therapies for other species of malaria, such as Plasmodium vivax. mdpi.com Additionally, studies are investigating the use of dihydroartemisinin in mass drug administration (MDA) programs aimed at reducing malaria transmission in specific regions.
In the field of oncology, a significant body of preclinical research is dedicated to understanding the anticancer mechanisms of dihydroartemisinin. Studies have shown that DHA can inhibit cancer cell proliferation, induce apoptosis, and inhibit metastasis and angiogenesis. ijbs.comnih.gov The focus of current research is on elucidating the specific molecular pathways involved and exploring its efficacy in various cancer types. ijbs.com
Table 2: Investigated Anticancer Mechanisms of Dihydroartemisinin
| Mechanism | Effect on Cancer Cells |
|---|---|
| Inhibition of Proliferation | Halts the rapid division of cancer cells. ijbs.com |
| Induction of Apoptosis | Triggers programmed cell death. ijbs.comnih.gov |
| Inhibition of Metastasis | Prevents the spread of cancer to other parts of the body. ijbs.com |
| Inhibition of Angiogenesis | Stops the formation of new blood vessels that feed tumors. ijbs.com |
| Induction of Autophagy | Can lead to a form of programmed cell death. nih.gov |
| Induction of Endoplasmic Reticulum (ER) Stress | Can trigger cell death pathways. ijbs.com |
A critical academic imperative is to translate these promising preclinical findings into clinical applications. This involves conducting well-designed clinical trials to evaluate the safety and efficacy of dihydroartemisinin as a cancer therapeutic, both as a standalone treatment and in combination with existing chemotherapy drugs. ijbs.comnih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H23O2- |
|---|---|
Molecular Weight |
235.34 g/mol |
IUPAC Name |
(2R)-2-[(1R,4R,4aS,8aS)-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl]propanoate |
InChI |
InChI=1S/C15H24O2/c1-9-4-6-12-10(2)5-7-13(14(12)8-9)11(3)15(16)17/h8,10-14H,4-7H2,1-3H3,(H,16,17)/p-1/t10-,11-,12+,13+,14+/m1/s1 |
InChI Key |
JYGAZEJXUVDYHI-DGTMBMJNSA-M |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H]2[C@H]1CCC(=C2)C)[C@@H](C)C(=O)[O-] |
Canonical SMILES |
CC1CCC(C2C1CCC(=C2)C)C(C)C(=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Dihydroartemisinate
De Novo Total Synthesis Pathways to Dihydroartemisinate Precursors
De novo synthesis refers to the construction of complex molecules from simpler, readily available starting materials. wikipedia.org While the total synthesis of artemisinin (B1665778) and its precursors is a complex challenge, several strategies have been developed to create key intermediates like dihydroartemisinic acid.
Stereoselective Synthesis from Chiral Pool Precursors (e.g., (R)-(+)-citronellal)
The chiral pool synthesis strategy utilizes naturally occurring, enantiomerically pure compounds as starting materials to impart the desired stereochemistry in the final product. (R)-(+)-citronellal, a monoterpenoid, has been a prominent starting material for the synthesis of this compound precursors.
A notable synthesis by Yadav and co-workers achieved the creation of a this compound diastereomer in just seven steps starting from (R)-(+)-citronellal. thieme-connect.com This approach represented a significant improvement in step economy compared to previous routes. thieme-connect.com Other research has also documented an eight-step synthesis of dihydroartemisinic acid or its methyl ester from (R)-(+)-citronellal. researchgate.netmdpi.com The general approach involves constructing the initial six-membered ring from (R)-(+)-citronellal, followed by a series of reactions including a dehydrative ene reaction to form the second ring with the correct stereochemistry. thieme-connect.com Subsequent oxidative steps then yield the target this compound. thieme-connect.com
Besides (R)-(+)-citronellal, other chiral precursors such as (–)-isopulegol have been utilized, leading to dihydroartemisinic acid in a nine-step sequence. researchgate.netmdpi.com
Diels-Alder Approaches to Dihydroartemisinic Acid Derivatives
The Diels-Alder reaction, a powerful tool in organic synthesis for forming six-membered rings, has been applied in formal total syntheses of artemisinin, targeting derivatives of dihydroartemisinic acid as key intermediates. thieme-connect.comwikipedia.org
One such approach, developed by Ravindranathan and co-workers, employed an intramolecular Diels-Alder reaction. thieme-connect.commdpi.com Their strategy began with the conversion of (+)-car-3-ene to a triene precursor, which then underwent cyclization at high temperatures to form an unsaturated ether. mdpi.com This intermediate was further elaborated over several steps to reach a key precursor of dihydroartemisinic acid. thieme-connect.commdpi.com
An intermolecular Diels-Alder approach was pioneered by Liu and co-workers. thieme-connect.com Their synthesis involved the reaction of an enone–ester dienophile, synthesized from (–)-β-pinene, with 2-methylbutadiene. thieme-connect.com This key cycloaddition step proceeded with high regio- and diastereoselectivity. thieme-connect.com However, the subsequent functional group manipulations required to convert the adduct to a this compound derivative involved numerous steps. thieme-connect.com
Multi-Step Conversion Strategies
Various multi-step total synthesis strategies have been devised to produce dihydroartemisinic acid and its esters from different starting materials. These routes, while often lengthy, have been crucial in exploring different synthetic disconnections and establishing proof-of-principle for the de novo construction of this complex molecule.
For instance, dihydroartemisinic acid or its methyl ester has been prepared in 17 steps from (–)-β-pinene and in 9 steps from (–)-isopulegol. researchgate.netmdpi.com Another route started from (+)-artemisinic acid, which can be produced via fermentation in engineered yeast, and employed a continuous-flow process. researchgate.netresearchgate.net These syntheses underscore the chemical complexity involved in building the molecule from the ground up, often requiring extensive protecting group chemistry and numerous redox manipulations. google.com
Semi-synthetic Derivatization from Artemisinin and Artemisinic Acid
Semi-synthesis, starting from advanced intermediates isolated from natural sources like Artemisia annua, represents a more commercially viable approach to producing artemisinin derivatives. Artemisinic acid is a particularly important precursor as it can be produced in high titers by engineered microorganisms. researchgate.netrsc.org
Reduction of Artemisinic Acid to Dihydroartemisinic Acid
A critical step in the semi-synthesis of artemisinin and its derivatives is the selective reduction of the exocyclic double bond of artemisinic acid to form dihydroartemisinic acid. google.com This transformation must be highly diastereoselective to yield the desired stereoisomer. rsc.org
Several methods have been developed to achieve this reduction:
Catalytic Hydrogenation : This is a widely used method. Transition metal catalysts, such as Wilkinson's catalyst, have been employed, delivering dihydroartemisinic acid with good diastereoselectivity (9:1) and high yield (99%). rsc.org Other effective catalysts include those based on rhodium and ruthenium, which can provide yields of over 98%. mdpi.com
Diimide Reduction : An alternative, large-scale method involves the use of diimide (HN=NH), which is generated in situ from the oxidation of hydrazine (B178648) hydrate (B1144303) with an oxidant like oxygen or hydrogen peroxide. researchgate.netrsc.orgnih.gov This method is highly selective and clean, producing nitrogen gas as the only byproduct. researchgate.netnih.gov Continuous flow reactor technologies have been developed to safely and efficiently carry out this reaction, achieving yields of ≥93% and selectivity of ≥95%. researchgate.netnih.gov The choice of solvent can influence the reaction rate, with isopropanol (B130326) showing faster conversion than ethanol (B145695) or trifluoroethanol. google.com
Metal Hydride Reduction : Reagent systems like sodium borohydride (B1222165) with nickel(II) chloride (NaBH₄/NiCl₂) have been used, affording dihydroartemisinic acid in 98% yield. researchgate.netmdpi.com A quantitative yield was reported using lithium borohydride with nickel(II) chloride (LiBH₄/NiCl₂). researchgate.netmdpi.com
Table 1: Comparison of Reduction Methods for Artemisinic Acid
| Reduction Method | Reagents | Yield | Selectivity/Remarks | Reference(s) |
|---|---|---|---|---|
| Catalytic Hydrogenation | H₂, Wilkinson's catalyst | 99% | 9:1 diastereomeric ratio | rsc.org |
| Catalytic Hydrogenation | H₂, Rh-based catalysts | >98% | Highly diastereoselective | mdpi.com |
| Diimide Reduction | N₂H₄·H₂O, O₂ (in flow) | ≥93% | ≥95% selectivity | researchgate.netnih.gov |
| Metal Hydride Reduction | NaBH₄/NiCl₂ | 98% | - | researchgate.netmdpi.com |
| Metal Hydride Reduction | LiBH₄/NiCl₂ | Quantitative | - | researchgate.netmdpi.com |
Conversion of Dihydroartemisinic Acid to Methyl this compound
For subsequent chemical transformations, dihydroartemisinic acid is often converted to its corresponding methyl ester, methyl this compound. This esterification step can prevent side reactions associated with the carboxylic acid group in later stages of a synthesis. rsc.org
The most common method for this conversion is the reaction of dihydroartemisinic acid with diazomethane (B1218177) (CH₂N₂) in a solvent like diethyl ether. cdnsciencepub.comresearchgate.net This reaction is typically performed at low temperatures (0 °C) and is rapid, proceeding to completion in minutes. cdnsciencepub.com The resulting methyl this compound can then be used in further synthetic steps, such as the conversion to artemisinin itself. mdpi.com
Conversion of Artemisinin to this compound Lactol Form
Dihydroartemisinin (B1670584) (DHA), the active metabolite of artemisinin compounds, is a semi-synthetic derivative produced through the chemical reduction of artemisinin. wikipedia.org The conversion targets the lactone group of the artemisinin molecule. This reduction is noteworthy because the peroxide bridge, which is crucial for the compound's activity, remains intact during the process. wikipedia.org
The most common method for this conversion involves the use of a mild hydride-reducing agent, typically sodium borohydride (NaBH4), in a solvent such as methanol (B129727) at controlled temperatures, often between 0 and 5°C. wikipedia.orgnih.gov This reaction selectively reduces the lactone to a lactol (a cyclic hemiacetal), yielding dihydroartemisinin. wikipedia.org The process is considered novel because lactones are generally resistant to reduction by sodium borohydride under such mild conditions, suggesting that the peroxide group in artemisinin assists in this specific reduction. wikipedia.org The yield for this conversion is typically high, often exceeding 90%. wikipedia.org
The reduction of the C-10 lactone carbonyl group creates a new stereocenter, resulting in the formation of two interconverting epimers of dihydroartemisinin: the α-epimer and the β-epimer. mdpi.comjapsonline.com The β-epimer has an axial hydroxyl group, while the α-epimer features an equatorial hydroxyl group. mdpi.com The mixture of these epimers is the direct product of the synthesis. nih.gov This straightforward, one-pot reduction provides the foundational structure for the synthesis of other artemisinin derivatives like artemether (B1667619) and artesunate (B1665782). google.comgoogle.com
Table 1: Synthesis of this compound Lactol from Artemisinin
| Parameter | Description | Reference |
|---|---|---|
| Starting Material | Artemisinin | nih.gov |
| Reducing Agent | Sodium Borohydride (NaBH4) | wikipedia.orgnih.gov |
| Solvent | Methanol | nih.govmdpi.com |
| Reaction Temperature | 0–5 °C | nih.gov |
| Product | Dihydroartemisinin (Lactol form) | wikipedia.org |
| Key Feature | Selective reduction of the lactone while preserving the endoperoxide bridge. | wikipedia.org |
| Yield | Over 90% | wikipedia.org |
| Resulting Isomers | A mixture of α and β epimers. | mdpi.comnih.gov |
Biotechnological and Metabolic Engineering Approaches for Precursors
The limited supply and high cost of extracting artemisinin from the Artemisia annua plant have driven the development of biotechnological alternatives. mdpi.com These approaches focus on producing artemisinin precursors, like artemisinic acid, in engineered microorganisms, which can then be chemically converted to artemisinin and subsequently to dihydroartemisinin. rsc.orgresearchgate.net
Microbial Production of Artemisinic Acid
Metabolic engineering has successfully established microbial platforms for the production of artemisinic acid, a key precursor to artemisinin. nih.gov The most common chassis organisms for this purpose are the bacterium Escherichia coli and the baker's yeast Saccharomyces cerevisiae. nih.gov
The strategy involves introducing key genes from the artemisinin biosynthetic pathway in A. annua into the host microbe. nih.gov A critical achievement was the engineering of the mevalonate (B85504) pathway in yeast to increase the supply of the precursor farnesyl pyrophosphate (FPP). nih.gov By introducing the genes for amorphadiene (B190566) synthase (ADS) and a cytochrome P450 enzyme, CYP71AV1, from A. annua, the engineered yeast could convert FPP to artemisinic acid. nih.gov The ADS enzyme catalyzes the first committed step, converting FPP to amorpha-4,11-diene, which is then oxidized three times by CYP71AV1 to yield artemisinic acid. frontiersin.org
Through optimization of fermentation processes and further genetic modifications, the yield of artemisinic acid in engineered yeast has reached significant levels, with some studies reporting up to 25 g/L. mdpi.com This semi-synthetic approach, combining microbial fermentation with chemical synthesis, represents a viable and scalable alternative to plant extraction. mdpi.comrsc.org
Table 2: Key Elements in Microbial Production of Artemisinic Acid
| Component | Detail | Host Organism | Reference |
|---|---|---|---|
| Host Organisms | Baker's Yeast and E. coli have been successfully engineered. | Saccharomyces cerevisiae, Escherichia coli | nih.gov |
| Key Precursor | Farnesyl pyrophosphate (FPP), produced via the mevalonate pathway. | S. cerevisiae | nih.gov |
| Introduced Genes | Amorphadiene synthase (ADS): Converts FPP to amorpha-4,11-diene. | S. cerevisiae, E. coli | nih.govnih.gov |
| Cytochrome P450 (CYP71AV1): Oxidizes amorpha-4,11-diene to artemisinic acid. | S. cerevisiae | nih.govfrontiersin.org | |
| Process Outcome | Production of artemisinic acid, a precursor for semi-synthesis of artemisinin. | S. cerevisiae | mdpi.comrsc.org |
Enzymatic Transformations and Biosynthetic Pathways (e.g., Aldehyde Dehydrogenase Activity)
The biosynthesis of artemisinin in A. annua involves a complex network of enzymatic reactions. Dihydroartemisinic acid is the direct precursor to artemisinin, formed through a specific pathway that diverges from the one leading to artemisinic acid. maxapress.comreading.ac.uk
The key steps and enzymes involved are:
Amorpha-4,11-diene to Artemisinic Aldehyde : The multi-functional enzyme CYP71AV1 oxidizes amorpha-4,11-diene to artemisinic alcohol and then to artemisinic aldehyde. maxapress.comelifesciences.org
Reduction to Dihydroartemisinic Aldehyde : Artemisinic aldehyde is a crucial branch point. The enzyme artemisinic aldehyde Δ11(13) reductase (DBR2) specifically reduces the double bond in artemisinic aldehyde to form dihydroartemisinic aldehyde. frontiersin.orgnih.gov Low expression of the DBR2 gene leads to a high accumulation of artemisinic acid instead of dihydroartemisinic acid. nih.gov
Oxidation to Dihydroartemisinic Acid : An aldehyde dehydrogenase, ALDH1, then catalyzes the oxidation of dihydroartemisinic aldehyde to produce dihydroartemisinic acid. maxapress.comcdnsciencepub.comuniprot.org This same enzyme can also oxidize artemisinic aldehyde to artemisinic acid. frontiersin.orgcdnsciencepub.com
Dihydroartemisinic acid is subsequently converted into artemisinin through a non-enzymatic photo-oxidative reaction within the plant's glandular trichomes. maxapress.comencyclopedia.pub Understanding these enzymatic steps is crucial for metabolic engineering efforts aimed at maximizing the production of dihydroartemisinic acid, and therefore artemisinin, in both plants and microbial systems. frontiersin.orgmdpi.com
Table 3: Key Enzymes in the Biosynthesis of Dihydroartemisinic Acid
| Enzyme | Abbreviation | Function | Reference |
|---|---|---|---|
| Cytochrome P450 Monooxygenase | CYP71AV1 | Performs a three-step oxidation of amorpha-4,11-diene to produce artemisinic alcohol, artemisinic aldehyde, and artemisinic acid. | frontiersin.orgmaxapress.com |
| Artemisinic Aldehyde Δ11(13) Reductase | DBR2 | Reduces artemisinic aldehyde to dihydroartemisinic aldehyde, diverting the pathway towards artemisinin. | frontiersin.orgnih.gov |
| Aldehyde Dehydrogenase 1 | ALDH1 | Oxidizes dihydroartemisinic aldehyde to dihydroartemisinic acid. It can also oxidize artemisinic aldehyde to artemisinic acid. | maxapress.comcdnsciencepub.comuniprot.org |
Molecular Mechanisms of Dihydroartemisinate Action in Biological Systems
Endoperoxide Bridge Cleavage and Free Radical Generation
The key structural feature of dihydroartemisinate responsible for its activity is the endoperoxide bridge. mdpi.com Cleavage of this bridge is the initiating step in its mechanism of action, leading to the formation of highly reactive free radicals. wikipedia.orgpharind.in
Iron and Heme-Mediated Activation
The activation of this compound is predominantly mediated by ferrous iron (Fe²⁺) and heme. wikipedia.orgmdpi.comnih.gov This process involves the reductive cleavage of the endoperoxide bridge, a reaction catalyzed by the iron within these molecules. wikipedia.orgnih.gov Heme, an iron-containing compound found in hemoglobin, has been shown to be a particularly efficient activator of artemisinin (B1665778) and its derivatives. mdpi.comumich.edu The interaction with heme or ferrous iron results in the formation of reactive intermediates. wikipedia.orgnih.gov This activation process is thought to be a critical factor in the selective toxicity of this compound towards malaria parasites, which are rich in heme due to hemoglobin digestion. wikipedia.org
Reactive Oxygen Species (ROS) Production and Induction of Oxidative Stress
Following the iron-mediated cleavage of the endoperoxide bridge, a cascade of events leads to the generation of reactive oxygen species (ROS). wikipedia.orgnih.gov These highly reactive molecules, including superoxide (B77818) and hydroxyl radicals, contribute significantly to cellular damage. nih.govmdpi.com The overproduction of ROS disrupts the normal redox balance within the cell, leading to a state of oxidative stress. wikipedia.orgnih.gov This oxidative stress is a key component of this compound's cytotoxic effects, causing widespread damage to cellular components. nih.govnih.gov Studies have shown that this compound treatment leads to a dose-dependent increase in ROS levels in various cell types. nih.govnih.gov
Macromolecular Damage and Cellular Perturbations
The free radicals and ROS generated by activated this compound are non-specific and can damage a wide array of biological macromolecules, leading to significant cellular disruption.
Alkylation of Biological Macromolecules
The carbon-centered free radicals produced from the cleavage of the endoperoxide bridge can covalently bind to, or alkylate, various biological macromolecules, most notably proteins. pharind.inumich.edunih.gov This alkylation can alter the structure and function of essential proteins, contributing to the cytotoxic effects of the compound. pharind.in Research has demonstrated that both artemisinin and this compound can form covalent adducts with proteins like human serum albumin. umich.edu It has been observed that heme can catalyze the alkylation of the protein moiety of hemoproteins. umich.edu
Protein Damage and Proteasome Inhibition
Dihydroartemisinin (B1670584) has been shown to cause protein damage and interfere with the function of the proteasome, the cellular machinery responsible for degrading damaged or unnecessary proteins. nih.gov This leads to an accumulation of unfolded and polyubiquitinated proteins, triggering stress responses within the endoplasmic reticulum. nih.gov The inhibition of the proteasome further exacerbates the cellular stress induced by the initial wave of protein damage. nih.gov This dual mechanism of inducing protein damage while simultaneously preventing its clearance is a significant contributor to this compound-mediated cell death. nih.gov
Specific Cellular and Subcellular Targeting
While the reactive species generated by this compound can cause widespread damage, there is evidence of specific cellular and subcellular targeting. In the context of malaria, the parasite's digestive vacuole, where hemoglobin degradation and heme polymerization occur, is a primary site of action. nih.gov The high concentration of heme in this organelle facilitates the localized activation of the drug. wikipedia.org
Furthermore, studies have indicated that this compound can localize to various subcellular compartments, including the mitochondria, and can modulate signaling pathways such as the mTOR pathway. nih.govnih.gov In some contexts, it has been shown to induce apoptosis through pathways involving the mitochondria and cytochrome c release. nih.gov The specific cellular effects can also vary depending on the cell type, with this compound showing the ability to modulate immune cell functions, such as promoting the generation of regulatory T cells (Treg cells). nih.govnih.gov
Interactive Data Table: Key Molecular Interactions of this compound
| Mechanism | Key Interacting Molecules | Primary Effect | References |
| Activation | Ferrous Iron (Fe²⁺), Heme | Cleavage of endoperoxide bridge, generation of free radicals | wikipedia.orgmdpi.comnih.govumich.edu |
| Oxidative Stress | Reactive Oxygen Species (ROS) | Damage to lipids, proteins, and DNA | wikipedia.orgnih.govnih.govnih.gov |
| Macromolecular Damage | Proteins | Alkylation, unfolding, and aggregation | pharind.inumich.edunih.govnih.gov |
| Cellular Disruption | Proteasome | Inhibition of protein degradation | nih.gov |
| Signaling Pathway Modulation | mTOR, TGF-βR:Smad | Regulation of cell differentiation and function | nih.gov |
Mitochondrial Dysfunction and Depolarization
This compound significantly impairs mitochondrial function, a mechanism central to its biological activity. nih.gov The compound directly targets mitochondria, leading to a rapid loss of mitochondrial membrane potential (Δψm), a process known as depolarization. mdpi.complos.orgcore.ac.uk This effect is not merely a downstream consequence of cellular distress but a direct action on the organelle. nih.gov
The process is closely linked to the generation of reactive oxygen species (ROS). nih.govnih.gov Studies using isolated mitochondria from various organisms, including yeast and malarial parasites, have shown that artemisinins induce a sudden and dramatic production of ROS. nih.gov This oxidative burst is believed to be a key trigger for the subsequent depolarization of the mitochondrial membrane. plos.orgnih.gov The depolarization is dependent on the presence of the endoperoxide bridge within the DHA molecule and is initiated by iron-mediated bioactivation and/or iron-dependent oxidative stress. core.ac.uknih.gov
The disruption of the mitochondrial membrane potential impedes numerous functions that rely on it, including energy production via the electron transport chain (ETC). plos.org While the ETC itself does not appear to be the primary inhibitory target, it plays a role in activating the artemisinin molecule, which then locally damages the mitochondrial membrane. plos.org This impairment leads to the leakage of pro-apoptotic factors like cytochrome C and apoptosis-inducing factor (AIF) from the mitochondria into the cytoplasm, further propagating cell death signals. nih.gov
Research highlights the selectivity of this mitochondrial action. For instance, artemisinin has been shown to cause potent depolarization in mitochondria isolated from Drosophila melanogaster while having minimal effect on mitochondria from mice, suggesting that fundamental differences between species' mitochondria contribute to the drug's specific activity. mdpi.comnih.gov
| Key Finding | Organism/System Studied | Effect of this compound/Artemisinin | Reference |
| Mitochondrial Depolarization | Malaria Parasites (P. falciparum) | Rapid depolarization of mitochondrial membrane potential (Δψm) mediated by ROS. | core.ac.uk |
| ROS Production | Isolated Yeast and Malarial Mitochondria | Induces rapid and dramatic ROS production, leading to depolarization. | nih.gov |
| ETC Involvement | Yeast (Saccharomyces cerevisiae) | The electron transport chain activates artemisinin, which then depolarizes the mitochondrial membrane. | plos.org |
| Structural Damage | Oral Squamous Cell Carcinoma (OSCC) Cells | Impairs mitochondrial structure and function, leading to DNA damage and ROS generation. | nih.gov |
| Selective Depolarization | Drosophila melanogaster vs. Mice | Causes strong depolarization in Drosophila mitochondria with little effect on mouse mitochondria. | mdpi.com |
Endoplasmic Reticulum Stress Response
This compound is a known inducer of endoplasmic reticulum (ER) stress. nih.gov The ER is a critical organelle for protein synthesis, folding, and calcium homeostasis. mdpi.com When the protein folding capacity of the ER is overwhelmed by an accumulation of unfolded or misfolded proteins, a state of ER stress ensues, triggering a signaling network known as the Unfolded Protein Response (UPR). nih.govmdpi.comfrontiersin.org
DHA has been shown to induce ER stress in a dose-dependent manner in cancer cells, such as glioma. nih.gov This stress is characterized by the increased expression of UPR-related proteins. The UPR is primarily mediated by three ER-transmembrane sensors: inositol-requiring transmembrane kinase/endoribonuclease 1α (IRE1α), activating transcription factor 6 (ATF6), and protein kinase R-like ER kinase (PERK). nih.govfrontiersin.org
In response to DHA-induced ER stress, cells activate these UPR pathways to restore protein homeostasis (proteostasis). nih.gov For example, in glioma cells, DHA treatment leads to the activation of the PERK pathway. nih.gov This activation results in the upregulation of Activating Transcription Factor 4 (ATF4), which in turn increases the expression of Heat Shock Protein Family A (Hsp70) Member 5 (HSPA5), also known as GRP78 or BiP. nih.gov HSPA5 is a master regulator of the UPR that promotes cell survival under ER stress conditions. nih.gov However, if the stress is too severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic response, often mediated by the induction of the CHOP protein. nih.govfrontiersin.org
| UPR Mediator | Role in DHA-Induced ER Stress | Cellular Consequence | Reference |
| PERK | Activated by DHA in glioma cells. | Phosphorylates eIF2α and upregulates ATF4. | nih.gov |
| ATF4 | Upregulated by the PERK pathway. | Increases the expression of HSPA5. | nih.gov |
| HSPA5 (GRP78) | Expression is increased by ATF4. | Acts as a molecular chaperone to mitigate ER stress and can confer resistance. | nih.gov |
| CHOP | Expression is elevated in response to DHA. | Can initiate apoptosis under severe ER stress. | nih.gov |
Modulation of Signal Transduction Pathways (e.g., PI3K, eIF2α)
This compound exerts its effects by modulating critical intracellular signal transduction pathways, including the PI3K/Akt and eIF2α pathways. These pathways are central to regulating cell growth, proliferation, survival, and stress responses.
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a pro-survival signaling cascade that is often dysregulated in disease. researchgate.net Research has demonstrated that DHA can alleviate oxidative stress, neuroinflammation, and apoptosis by modulating the PI3K/Akt pathway. researchgate.net By interfering with this pathway, DHA can inhibit the downstream signals that promote cell survival and proliferation, contributing to its anti-cancer and neuroprotective effects. researchgate.net
The eukaryotic initiation factor 2 alpha (eIF2α) is a key component of the integrated stress response. As mentioned previously, the PERK branch of the UPR is a primary mediator of eIF2α phosphorylation. nih.govplos.org Upon activation by ER stress, PERK phosphorylates eIF2α. frontiersin.orgplos.org This phosphorylation leads to a general attenuation of protein translation, which reduces the load of new proteins entering the already stressed ER. plos.org DHA-induced ER stress activates the PERK-eIF2α signaling axis, representing a crucial mechanism by which the compound impacts cellular proteostasis and determines cell fate. nih.gov
Interaction with Toll-like Receptor 4 (TLR4) as an Antagonist
Beyond its effects on intracellular organelles and signaling pathways, this compound also functions as an antagonist of Toll-like Receptor 4 (TLR4). nih.gov TLR4 is a key pattern recognition receptor involved in the innate immune system, recognizing pathogen-associated molecular patterns like lipopolysaccharide (LPS) from gram-negative bacteria. nih.govplos.org
Studies have shown that DHA can inhibit the activation of the TLR4 signaling pathway. nih.gov In spleen cells from lupus-prone mice, DHA was found to suppress LPS-induced cell proliferation and decrease the protein expression of TLR4. nih.gov This inhibitory action disrupts the downstream signaling cascade, including the phosphorylation of Interferon Regulatory Factor 3 (IRF3) and the production of type I interferons (IFN-α and IFN-β), which are crucial mediators of inflammatory responses. nih.gov
The precise molecular target for this antagonism has been identified for the parent compound, artemisinin. Research shows that artemisinin directly binds to Myeloid Differentiation factor 2 (MD2), a co-receptor that is essential for TLR4 activation by LPS. nih.gov By binding to MD2, artemisinin increases its stability and inhibits the LPS-induced dimerization and endocytosis of the TLR4 receptor complex, effectively blocking the initiation of the inflammatory signaling cascade. nih.gov This mechanism underlies the anti-inflammatory and immunomodulatory properties of artemisinins.
Molecular Mechanisms of Resistance to Dihydroartemisinate
Plasmodium falciparum Resistance Pathways
Resistance in Plasmodium falciparum to dihydroartemisinate is not due to a single mechanism but rather a combination of genetic adaptations that allow the parasite to survive drug exposure. These adaptations primarily revolve around mutations in the P. falciparum Kelch13 (K13) protein and alterations in transporter protein function, which collectively reduce the drug's efficacy.
Mutations in the propeller domain of the Kelch13 (K13) protein are the principal molecular markers associated with artemisinin (B1665778) resistance. malariaworld.orgasm.organr.fr These mutations are linked to a partial loss of K13 protein function, which is believed to be crucial for the parasite's normal physiological processes. asm.orgbiorxiv.org The K13 protein is localized to the parasite's cytostomes and other intracellular vesicles, suggesting its involvement in endocytosis. asm.orgplos.org A dysfunctional or destabilized mutant K13 protein impedes critical cellular functions, which paradoxically confers a survival advantage in the presence of this compound. frontiersin.org
The primary mechanism by which K13 mutations confer resistance is by diminishing the parasite's capacity for hemoglobin endocytosis. frontiersin.orgmdpi.com P. falciparum ingests host cell hemoglobin into its digestive vacuole to acquire amino acids necessary for its growth. biorxiv.org This process of hemoglobin catabolism also releases heme, a key activator of dihydroartemisinin (B1670584). biorxiv.orgmdpi.com
Mutations in the K13 protein lead to a reduction in its abundance or impair its function, which in turn reduces the rate of hemoglobin uptake. asm.orgfrontiersin.orgnih.gov This decrease in endocytosis results in less hemoglobin being processed by the parasite, leading to lower intra-parasitic heme concentrations. biorxiv.orgmdpi.com Since dihydroartemisinin requires activation by heme to generate reactive oxygen species that damage parasite proteins, reduced drug activation allows the parasite to survive exposure. asm.orgfrontiersin.org This mechanism is particularly critical during the early ring stage of the parasite's life cycle, the primary target of artemisinins. biorxiv.org
| K13 Mutation | Associated Region | Impact on Resistance | Key Finding |
|---|---|---|---|
| C580Y | Southeast Asia | High-level resistance marker. malariaworld.org | Confers resistance by reducing K13 protein levels and hemoglobin endocytosis. anr.frnih.gov |
| R539T | Southeast Asia | Significant resistance marker. malariaworld.org | Reduces K13 protein abundance, leading to decreased drug activation. nih.gov |
| Y493H | Southeast Asia | Confirmed resistance marker. malariaworld.org | Associated with delayed parasite clearance and in vitro survival. asm.org |
| F446I | Myanmar | Prevalent mutation. asm.org | Does not significantly increase survival in standard assays but extends the ring-stage development, contributing to tolerance. asm.org |
Beyond reducing drug activation, K13 mutations have a broader impact on the parasite's biology, including its cell cycle and stress response pathways. mdpi.comnih.govmalariaworld.org Research indicates that K13 mutations can reprogram the parasite's intra-erythrocytic developmental cycle. nih.govmalariaworld.orgmetabolomicsworkbench.org Resistant parasites may exhibit an altered cell cycle, including a lengthened ring stage and a shortened trophozoite stage. biorxiv.org This change allows the parasite to remain longer in the developmental stage that is less susceptible to the drug's effects.
Furthermore, K13 mutations are linked to an enhanced cellular stress response. asm.orgmdpi.com The K13 protein is a member of a class of proteins that often function as adaptors for ubiquitin ligases, which target other proteins for degradation. anr.fr Mutations in the Kelch domain are thought to decrease this activity, affecting the parasite's protein degradation machinery. anr.fr This modulation, along with an upregulation of the unfolded protein response, may help the parasite better manage and repair the protein damage (proteotoxic stress) caused by activated dihydroartemisinin, thereby enhancing its survival. mdpi.commetabolomicsworkbench.orgasm.org
While K13 mutations are central to this compound resistance, other genetic factors, particularly those involving transporter proteins, also play a significant role. These proteins can influence intracellular drug concentrations and contribute to a multidrug-resistant phenotype.
The Plasmodium falciparum multidrug resistance 1 (pfmdr1) gene encodes a transporter protein known as P-glycoprotein homologue 1 (Pgh1), which is located on the parasite's food vacuole membrane. plos.orgasm.orgfrontiersin.org Amplification of the pfmdr1 gene, leading to increased copy number and overexpression of the Pgh1 protein, has been associated with resistance to dihydroartemisinin and other antimalarials like mefloquine (B1676156) and lumefantrine. plos.orgnih.govresearchgate.net Laboratory studies have demonstrated that increased pfmdr1 copy numbers are correlated with decreased parasite susceptibility to DHA. nih.gov Conversely, a decrease in pfmdr1 copy number can heighten susceptibility to artemisinins. The amplification of pfmdr1 is often selected for by the use of partner drugs in Artemisinin-based Combination Therapies (ACTs). plos.orgasm.org
The P. falciparum chloroquine (B1663885) resistance transporter (PfCRT) is another key transporter protein implicated in drug resistance. Located on the digestive vacuole membrane, mutations in the pfcrt gene are the primary determinant of chloroquine resistance. rjeid.com While not the main driver of dihydroartemisinin resistance, certain pfcrt mutations can modulate parasite susceptibility. Novel mutations in PfCRT have been identified as the primary mediators of high-level resistance to piperaquine, a common partner drug for dihydroartemisinin. plos.orgnih.gov These mutations can influence the parasite's physiological state, including hemoglobin degradation and heme detoxification, which can indirectly affect the activation and efficacy of dihydroartemisinin. plos.orgnih.gov Therefore, while K13 mutations reduce the activation of dihydroartemisinin, PfCRT mutations can confer resistance to the partner drug, leading to the failure of the combination therapy. plos.org
| Gene | Protein Product | Mechanism of Resistance Contribution | Associated Drugs |
|---|---|---|---|
| pfmdr1 | P-glycoprotein homologue 1 (Pgh1) | Gene amplification and overexpression are associated with reduced susceptibility. nih.gov | Dihydroartemisinin, Mefloquine, Lumefantrine. plos.orgnih.gov |
| pfcrt | Chloroquine Resistance Transporter (PfCRT) | Mutations modulate susceptibility, primarily by conferring resistance to partner drugs like piperaquine, leading to ACT failure. plos.orgnih.gov | Piperaquine, Chloroquine. plos.orgnih.gov |
Pfmdr1 Gene Amplification and Overexpression
Elevated Antioxidant Defense Networks and Chaperone Expression
A significant factor in the development of resistance to dihydroartemisinin (DHA) in Plasmodium falciparum is the enhancement of the parasite's antioxidant defense systems and the increased expression of chaperone proteins. nih.govnih.govresearchgate.net The mode of action of artemisinin and its derivatives involves the generation of reactive oxygen species (ROS), which cause oxidative damage to parasite proteins and other essential biomolecules. ird.fr Consequently, parasites that can effectively mitigate this oxidative stress exhibit increased tolerance to the drug.
Biochemical and microarray analyses of DHA-resistant parasite clones have revealed a notable upregulation of the antioxidant defense network. nih.govnih.gov This includes components of both the glutathione (B108866) (GSH) and thioredoxin (Trx) metabolic pathways. nih.gov Studies have shown that DHA-resistant parasites have significantly higher intracellular levels of antioxidants like GSH and Trx, as well as increased activity of key antioxidant enzymes. nih.gov For instance, the activities of superoxide (B77818) dismutase (SOD) and glutathione-S-transferase (GST) were found to be markedly higher in DHA-resistant clones compared to their drug-sensitive counterparts. nih.gov This enhanced antioxidant capacity allows the resistant parasites to better regulate homeostasis and neutralize the damaging effects of drug-induced oxidative stress. ird.fr
In addition to bolstered antioxidant defenses, increased expression of chaperone proteins has been identified as a feature of DHA-resistant parasites. nih.govnih.govmalariaworld.org Chaperones are crucial for protein folding and stability. The oxidative stress induced by DHA can lead to protein misfolding and damage. jncasr.ac.in An increased pool of chaperones likely helps the parasite manage and repair this protein damage, contributing to its survival under drug pressure. malariaworld.org
**Table 1: Upregulated Antioxidant Components in DHA-Resistant *P. falciparum***
| Component | Pathway | Function in Stress Response | Reference |
|---|---|---|---|
| Glutathione (GSH) | Glutathione System | A major cellular antioxidant; detoxifies reactive oxygen species. | nih.gov |
| Glutathione-S-transferase (GST) | Glutathione System | Catalyzes the conjugation of GSH to electrophilic compounds, aiding in their detoxification. | nih.gov |
| Thioredoxin (Trx) | Thioredoxin System | A key antioxidant protein involved in redox signaling and defense against oxidative stress. | nih.gov |
| Superoxide Dismutase (SOD) | Enzymatic Antioxidant Defense | Converts superoxide radicals into molecular oxygen and hydrogen peroxide, a less reactive species. | nih.govird.fr |
Ring-Stage Dormancy Mechanisms
A key phenotypic marker of artemisinin resistance is the ability of early-stage parasites (rings) to enter a state of temporary developmental arrest or dormancy upon exposure to the drug. anr.frbioline.org.br This mechanism allows a subpopulation of parasites to survive a standard course of treatment, leading to delayed parasite clearance in patients. anr.fr
The Ring-Stage Survival Assay (RSA) was developed to measure this phenotype in vitro. It assesses the percentage of young, ring-stage parasites that survive a short, high-dose pulse of DHA. anr.frbioline.org.br Resistant parasites exhibit a significantly higher survival rate in this assay compared to sensitive ones. anr.fr Following exposure to DHA, these parasites can enter a quiescent state, persisting for an extended period before resuming normal asexual growth once the drug pressure is removed. bioline.org.broup.com Studies have shown that resistant clones can recover from this drug-induced dormancy more rapidly than susceptible parasites. oup.comresearchgate.net For example, after treatment with 1 μM of DHA, two resistant clones (DHA1 and DHA2) reached 10% parasitemia in seven days, whereas the sensitive parent strain (Dd2) took 16 days to recover. nih.gov
While this dormancy mechanism is strongly associated with the ring stage, some research indicates that resistance to DHA is not exclusively limited to this developmental phase and can also occur in later trophozoite and schizont stages. nih.govnih.govbioline.org.br The underlying genetic basis for this dormancy phenotype is linked to mutations in the P. falciparum Kelch13 (K13) gene, which is a primary marker for artemisinin resistance. anr.fr Downregulation of the K13 gene in mutant parasites may contribute to the dormancy phenomenon observed upon drug treatment. researchgate.net
Table 2: Comparative Recovery from DHA-Induced Dormancy
| Parasite Strain | Phenotype | Recovery Time to 10% Parasitemia (days) | Reference |
|---|---|---|---|
| Dd2 | DHA-Sensitive | 16 | nih.gov |
| DHA1 | DHA-Resistant | 7 | nih.gov |
| DHA2 | DHA-Resistant | 7 | nih.gov |
Reversion of Resistance Phenotypes in Absence of Drug Pressure
The genetic mutations and physiological changes that confer resistance to dihydroartemisinin can come with a fitness cost to the parasite. medrxiv.orgpnas.org In an environment without drug pressure, these resistant parasites may be less competitive than their wild-type, drug-sensitive counterparts. This can lead to the gradual reversion of the parasite population back to a sensitive phenotype. nih.govnih.govresearchgate.net
This phenomenon has been demonstrated in laboratory settings. When DHA-resistant parasite clones were cultured for an extended period in a drug-free medium, they progressively lost their resistance. nih.govnih.gov In one study, two highly resistant clones saw their 50% inhibitory concentration (IC₅₀) values decrease dramatically over approximately eight weeks, returning to levels near that of the sensitive parent strain. nih.gov This phenotypic reversion was accompanied by molecular changes; the parasites exhibited a reduction in the copy number of the pfmdr1 gene (another marker sometimes associated with antimalarial resistance) and decreased antioxidant activities, undoing the very mechanisms that had conferred resistance. nih.govnih.govresearchgate.net
The principle that resistance can be untenable in the absence of drug pressure has also been observed in the field with other antimalarials, such as chloroquine. pnas.org In Malawi, sensitivity to chloroquine returned to the local parasite population after the country ceased its use for 12 years. pnas.org This suggests that removing the selective pressure of a drug can allow more fit, sensitive strains to outcompete the resistant ones, highlighting a potential long-term strategy in the management of drug-resistant malaria. medrxiv.orgpnas.org
Table 3: Reversion of DHA IC₅₀ Values in the Absence of Drug Pressure over 8 Weeks
| Parasite Clone | Initial IC₅₀ (nM) | IC₅₀ after 8 Weeks (nM) | Fold Decrease | Reference |
|---|---|---|---|---|
| DHA1 | 243 | 20 | ~12-fold | nih.gov |
| DHA2 | 196 | 18 | ~11-fold | nih.gov |
| Dd2 (Sensitive Control) | ~7.6 | Not Applicable | Not Applicable | nih.gov |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Dihydroartemisinate Derivatives
Design Principles for Novel Dihydroartemisinate Analogs
The design of new this compound analogs is guided by several key principles derived from extensive SAR studies. A primary goal is to enhance biological efficacy and overcome resistance mechanisms observed with earlier artemisinin-based drugs. mdpi.com A fundamental principle is the preservation of the 1,2,4-trioxane (B1259687) ring, which is crucial for the compound's activity. mdpi.commdpi.com The interaction of this endoperoxide moiety with intracellular iron, particularly from heme, is believed to generate radical species that are cytotoxic to target cells, such as malaria parasites. mdpi.commdpi.com
Key design strategies often focus on modifying the C-10 position of the dihydroartemisinin (B1670584) lactol. This has led to the development of numerous ester and ether derivatives, which represent the first generation of semi-synthetic analogs with improved solubility and efficacy over the parent artemisinin (B1665778). mdpi.com Further design principles include:
Increasing Lipophilicity: Enhancing the lipophilicity of the molecule can improve its ability to cross cell membranes. This has been a consideration in the design of various analogs. nih.gov
Modulating Metabolic Stability: Another strategy aims to decrease the rate of metabolic inactivation, such as oxidative dealkylation, thereby extending the compound's plasma half-life. nih.gov
Hybridization: A prominent strategy involves creating hybrid molecules by linking dihydroartemisinin to other pharmacologically active scaffolds, such as bile acids, isatin, or (thio)semicarbazones. mdpi.comnih.govfrontiersin.org This approach aims to create bifunctional molecules that may exhibit synergistic or novel mechanisms of action. For instance, dihydroartemisinin-bile acid conjugates have shown broad-spectrum anti-proliferation activities against various cancer cell lines. nih.gov Similarly, dihydroartemisinin-isatin hybrids have demonstrated potent antiproliferative activity against lung cancer cells. frontiersin.org
Target-Specific Modifications: As new biological targets are identified, analogs can be designed to interact specifically with them. For example, derivatives have been designed as potential inhibitors of Plasmodium falciparum falcipain-2, a key parasite enzyme. mdpi.com Other research has focused on developing DHA derivatives as Toll-like Receptor 4 (TLR4) antagonists for potential anti-inflammatory applications. nih.gov
QSAR studies complement these principles by creating mathematical models that correlate physicochemical properties (descriptors) with biological activity. mdpi.comresearchgate.net These models use computational techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to provide insights into the 'bioactive' conformations of analogs and their interactions with targets like hemin. nih.gov Such studies have identified descriptors like hydration energy and specific atomic charges as being significant for predicting antimalarial activity, aiding in the design of new, more potent compounds. mdpi.com
Impact of Stereochemistry on Biological Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the biological activity of this compound derivatives. Since biological targets like enzymes and receptors are themselves chiral, they often interact differently with different stereoisomers of a drug molecule. michberk.com These differences can manifest in variations in potency and efficacy between diastereomers and enantiomers.
Dihydroartemisinin has multiple chiral centers, and modifications, particularly at the C-10 position, can introduce a new chiral center, leading to the formation of diastereomers (typically designated as α and β epimers). Numerous studies have shown that the orientation of the substituent at this position significantly influences biological activity.
In the synthesis of 4-(p-substituted phenyl)-4(R or S)-[10(α or β)-dihydroartemisininoxy]butyric acids, it was observed that the stereochemistry at both the C-10 position and the new chiral center in the side chain affected antimalarial activity. nih.gov Similarly, when synthesizing S-linked dihydroartemisinin derivatives for anticancer evaluation, both C-10-α and C-10-β configured thiol ethers were prepared and evaluated, highlighting the importance of this diastereomeric difference. nih.gov Generally, one diastereomer will exhibit a better fit with the biological target, leading to higher potency. For example, in a series of antimalarial compounds, the R-diastereomers were generally found to be more potent than the corresponding S-diastereomers. nih.gov
| Compound Series | General Observation on Potency | Reference |
|---|---|---|
| 4-(p-substituted phenyl)-4(R or S)-[10(α or β)-dihydroartemisininoxy]butyric acids | R-diastereomers are generally more potent than the corresponding S-diastereomers. | nih.gov |
| S-linked dihydroartemisinin derivatives | Both C-10-α and C-10-β configured thiol ethers were synthesized for evaluation, indicating expected differences in activity. | nih.gov |
In a study involving the synthesis of enantiomers of rac-5β-hydroxy-d-secoartemisinin, it was found that the (‒)-2a enantiomer was responsible for the antimalarial activity, while the (+)-2b enantiomer was devoid of it. mdpi.com This is a classic example of how only one enantiomer interacts effectively with the biological target. The inactive enantiomer can be considered an impurity, potentially contributing to off-target effects without providing therapeutic benefit. Therefore, designing enantioselective syntheses is a crucial principle in developing more refined and effective therapeutic agents. mdpi.com
| Compound Pair | Enantiomer | Relative Antimalarial Activity (% vs. standard) | Reference |
|---|---|---|---|
| rac-5β-Hydroxy-d-secoartemisinin (rac-2) | (‒)-2a | 0.43% (D-6 clone) / 0.44% (W-2 clone) | mdpi.com |
| (+)-2b | Devoid of activity |
Diastereomeric Influences on Potency
Modifications at Key Structural Positions
Strategic modifications at specific positions on the dihydroartemisinin scaffold are central to developing new derivatives with tailored properties. The C-10 hemiacetal position has been the most extensively studied site for modification.
The hydroxyl group of the C-10 hemiacetal in dihydroartemisinin is a convenient handle for chemical modification, leading to a vast library of ether and ester derivatives. SAR studies on these C-10 substituted analogs have yielded important insights.
One study exploring DHA derivatives as TLR4 antagonists focused specifically on the C-10 position. nih.gov Molecular dynamics analysis suggested that the C-10 hydroxyl group forms a critical hydrogen bond within the target protein complex. nih.gov When the length of a linear alkane chain attached at the C-10 position was extended, the TLR4 antagonistic activity first increased and then decreased, with the optimal activity found for chains of 3-4 carbons. nih.gov This suggests a specific spatial constraint within the binding pocket. Conversely, the cellular toxicity of these analogs tended to rise with increasing chain length. nih.gov The study also found that incorporating electron-rich functional groups, such as an alkynyl group, at the end of the alkyl chain could significantly boost potency while reducing toxicity compared to DHA. nih.gov
| Modification at C-10 | Observation on TLR4 Antagonistic Activity | Reference |
|---|---|---|
| Linear alkane chain | Activity increases and then decreases with chain length; optimal at 3-4 carbons. | nih.gov |
| Terminal alkynyl group on chain | Exhibited 14-fold more potent activity than DHA. |
Replacing the C-10 oxygen linkage with a sulfur atom to create thioacetals or S-linked derivatives represents another important modification strategy. A series of novel S-linked artemisinin derivatives, bearing various aliphatic, aromatic, or heterocyclic groups on the sulfur atom, were synthesized and evaluated for their anticancer activity. nih.gov
These compounds were prepared via an acid-catalyzed condensation of a desired thiol with the lactol form of dihydroartemisinin. nih.gov The research produced both C-10-α and β-configured thiol ethers. Many of the synthesized S-linked derivatives showed good potential as anticancer agents against a variety of cell lines. nih.gov One compound in particular, designated 9a, demonstrated a broad spectrum of activity and was especially effective against prostate (PC-3) cancer cells. nih.gov Further investigation suggested its mechanism involved the generation of reactive oxygen species. nih.gov
| Derivative Class | Biological Activity Evaluated | Key Finding | Reference |
|---|---|---|---|
| S-linked artemisinins with aliphatic/aromatic/heterocyclic substituents | Anticancer | Many derivatives possessed good potential; compound 9a was most effective against Prostate (PC-3) cells. | nih.gov |
Alpha-Alkylbenzylic Ethers
In the pursuit of dihydroartemisinin analogs with enhanced efficacy and longer plasma half-lives, a series of diastereomeric alpha-alkylbenzylic ethers have been synthesized and evaluated. nih.gov The design of these analogs was guided by two main strategies: increasing the lipophilicity of the molecule and decreasing the rate of oxidative dealkylation. nih.gov
Key findings from these studies include:
Enhanced In Vitro Activity: All synthesized alpha-alkylbenzylic ethers demonstrated equal or superior in vitro antimalarial activity against Plasmodium falciparum compared to artelinic acid. nih.gov The most potent compounds in this series exhibited inhibitory activity that was 10, 20, and 40 times greater than artemether (B1667619), artemisinin, and artelinic acid, respectively. nih.gov
Influence of Lipophilicity and Steric Effects: The size of the substituent at the alpha-methylene group plays a critical role in the compound's activity. Derivatives with a larger carbethoxyalkyl substituent were found to be more active than those with a small methyl group, highlighting the importance of lipophilicity and steric factors. nih.gov This is further supported by the observation that the corresponding carboxylic acids are significantly less active than their ester counterparts. nih.gov
Electronic Effects: The introduction of an electron-withdrawing group, such as a nitro (NO2) group, was shown to substantially increase the antimalarial activity of the compounds. nih.gov
Stereochemistry: The stereoisomerism of the derivatives significantly impacts their potency. In general, the S-diastereomers were found to be severalfold more potent than the corresponding R-isomers. nih.gov
Table 1: In Vitro Antimalarial Activity of Alpha-Alkylbenzylic Ether Derivatives
| Compound Type | Key Structural Feature | Relative In Vitro Activity |
| Alpha-alkylbenzylic ethers | General | Equal or better than artelinic acid nih.gov |
| Most active in series | - | 10-40 fold better than artemether, artemisinin, and artelinic acid nih.gov |
| Small alpha-substituent | Methyl group | Weaker activity nih.gov |
| Large alpha-substituent | Carbethoxyalkyl group | Stronger activity nih.gov |
| Carboxylic acid derivatives | - | Significantly weaker than esters nih.gov |
| Nitro-substituted derivatives | Electron-withdrawing group | Substantially increased activity nih.gov |
| S-diastereomers | - | Several fold more potent than R-isomers nih.gov |
Incorporation of Amino Functionality and Ion-Trapping Effects
The incorporation of amino functionalities into drug molecules is a strategy that can influence their pharmacokinetic properties through a phenomenon known as ion trapping. wikipedia.org Ion trapping is the accumulation of a chemical across a cell membrane due to the pKa of the compound and the pH difference across the membrane. wikipedia.orgbionity.com
The underlying mechanism of ion trapping involves the following steps:
A non-ionized, and therefore lipid-soluble, basic drug molecule diffuses across the cell membrane into the more acidic intracellular environment. wikipedia.orgbionity.com
Inside the cell, the lower pH causes the basic drug to become protonated and thus ionized. wikipedia.orgbionity.com
The ionized form of the drug is less lipid-soluble and has difficulty diffusing back across the cell membrane, effectively trapping it within the cell. wikipedia.orgbionity.com
To maintain equilibrium, more non-ionized drug molecules diffuse into the cell, leading to a significant accumulation of the drug intracellularly. wikipedia.orgbionity.com
This principle is relevant for basic drugs, which become more ionized in acidic environments. longdom.org The accumulation of basic drugs in acidic cellular compartments, such as the cytosol, can enhance their therapeutic effect. wikipedia.org This strategy is particularly relevant in cancer therapy, where it can lead to the failure of certain chemotherapies. wikipedia.org
Conjugate and Prodrug Development for Enhanced Activity and Delivery
To overcome some of the limitations of dihydroartemisinin, such as its short half-life, researchers have explored the development of conjugates and prodrugs. mdpi.com These approaches aim to improve the stability, delivery, and efficacy of the parent compound.
This compound-Bile Acid Conjugates
A promising strategy involves the conjugation of dihydroartemisinin with bile acids. mdpi.comnih.gov Bile acids are naturally occurring molecules that can be used to design prodrugs with improved intestinal absorption and metabolic stability. scispace.com They can also act as carriers to target drugs to the liver. scispace.com
A series of dihydroartemisinin-bile acid conjugates have been synthesized and evaluated for their anticancer activity. mdpi.comnih.govscispace.com Key findings from this research include:
Broad-Spectrum Anticancer Activity: Dihydroartemisinin-bile acid conjugates have demonstrated broad-spectrum anti-proliferative activities against various cancer cell lines. nih.gov
Potent Derivatives: The dihydroartemisinin-ursodeoxycholic acid conjugate was identified as a particularly potent compound, with IC50 values ranging from 0.04 to 0.96 μM against 15 different cancer cell lines. nih.gov
Improved Potency: A hybrid of ursodeoxycholic acid and dihydroartemisinin was found to be 10-fold more potent against HepG2 hepatocellular carcinoma cells than dihydroartemisinin alone. mdpi.comscispace.com
Prodrug Nanocomplexes for Molecular Self-Assembly and Delivery Systems
The development of prodrug-based nanoassemblies offers several advantages for drug delivery, including high drug loading efficiency and controlled release. nih.gov In this approach, a dihydroartemisinin prodrug was synthesized and used to create self-assembled nanocomplexes (DHANPs). rsc.org
Characterization of these DHANPs revealed the following properties:
High Entrapment Efficiency and Drug Loading: The optimized formulation showed an entrapment efficiency of 92.37 ± 3.68% and a drug loading of 76.98 ± 3.07%. rsc.org
Optimal Particle Size and Stability: The nanocomplexes had a uniform particle size of 145.9 ± 2.11 nm, a zeta potential of -16.0 ± 0.52 mV, and demonstrated good storage stability. rsc.org
Sustained Release: The release of the dihydroartemisinin prodrug from the nanocomplexes was slow in a PBS solution at pH 7.4. rsc.org
Improved Pharmacokinetics: Pharmacokinetic studies indicated that the DHANPs significantly improved the blood concentration of dihydroartemisinin. rsc.org
These findings suggest that dihydroartemisinin prodrug nanocomplexes are a promising nano-drug delivery system for future artemisinin-based therapies. rsc.org
Computational and Molecular Modeling Approaches in SAR/QSAR
Computational and molecular modeling techniques are invaluable tools in the study of SAR and QSAR for this compound derivatives. mdpi.comnih.gov These methods provide insights into the interactions between ligands and their biological targets, aiding in the design of more potent compounds.
Molecular Docking Studies with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. mdpi.com This method helps to understand the binding mode and affinity of a drug molecule to its target protein.
In the context of this compound derivatives, molecular docking studies have been employed to investigate their interactions with various biological targets. For instance, in the development of antimalarial agents, molecular docking has been used to study the interaction of artemisinin derivatives with heme, a proposed target. mdpi.com Similarly, for anticancer applications, docking studies have helped to elucidate the binding of derivatives to cancer-related proteins. mdpi.com
Density Functional Theory (DFT) and Quantum Chemical Calculations
Density Functional Theory (DFT) and other quantum chemical calculations serve as powerful computational tools to investigate the electronic structure and reactivity of this compound and its derivatives at the molecular level. wikipedia.org These methods allow for the calculation of various molecular properties and reactivity descriptors that are crucial for understanding the structure-activity relationship (SAR). scirp.org
Researchers frequently employ DFT methods, such as those utilizing the B3LYP functional with basis sets like 6-311++G(d,p), to optimize the molecular geometries of this compound derivatives and to calculate their electronic properties. mdpi.comrsc.org One of the primary applications of these calculations in the study of this compound derivatives is the determination of global reactivity descriptors. These descriptors, including the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), are fundamental in predicting the reactivity of the molecules. mdpi.com
The energy of HOMO is associated with the molecule's ability to donate electrons, while the energy of LUMO relates to its ability to accept electrons. The difference between these two energies, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. mdpi.com A smaller energy gap generally implies higher reactivity. These calculations are performed to understand how different substituents on the this compound scaffold affect these electronic properties and, consequently, their biological activity. mdpi.comrsc.org
Other quantum chemical methods, such as the Hartree-Fock (HF) method, have also been used, sometimes in comparison with DFT, to calculate the molecular properties of artemisinin derivatives. nih.gov For instance, studies have compared the results from HF/6-31G and HF/6-31G** basis sets with DFT methods to ensure the reliability of the calculated properties. nih.gov These theoretical calculations provide insights into the stability and reactivity of different derivatives, guiding the synthesis of new compounds with potentially enhanced activity. scirp.org
Table 1: Calculated Quantum Chemical Properties for Representative Artemisinin Derivatives
This table presents hypothetical data based on typical findings in the literature to illustrate the kind of information generated from DFT calculations.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| Artemisinin | -7.5 | 1.2 | 8.7 |
| Dihydroartemisinin | -7.3 | 1.1 | 8.4 |
| Artesunate (B1665782) | -7.8 | 0.9 | 8.7 |
| Artemether | -7.4 | 1.0 | 8.4 |
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a valuable computational technique used to visualize the charge distribution and reactive sites of a molecule. uni-muenchen.deresearchgate.net For this compound and its analogues, MEP maps are instrumental in understanding their interaction with biological targets, such as the heme molecule in the malaria parasite. nih.gov The MEP represents the force experienced by a positive test charge at a specific point near the molecule, providing a map of electron-rich and electron-deficient regions. uni-muenchen.de
In MEP maps, regions of negative electrostatic potential, typically colored red, indicate electron-rich areas that are susceptible to electrophilic attack. researchgate.netscirp.org Conversely, regions of positive electrostatic potential, colored blue, are electron-deficient and prone to nucleophilic attack. researchgate.netscirp.org Green areas represent regions of neutral potential. researchgate.net
Studies on artemisinin derivatives consistently show that the region around the endoperoxide bridge (the 1,2,4-trioxane ring) is characterized by a significant negative electrostatic potential. scirp.org This is attributed to the lone pairs of electrons on the oxygen atoms, making this area a key site for interaction with electrophilic species, which is believed to be crucial for its mechanism of action. scirp.org For example, analysis of artemisinin has shown minimum and maximum electrostatic potential values of approximately -126.76 kcal/mol and +99.15 kcal/mol, respectively. scirp.org The MEP maps of active derivatives often show considerable similarities in the electrostatic potential distribution around this critical pharmacophore. scirp.org
By comparing the MEP maps of various derivatives, researchers can identify common features that are essential for biological activity. scirp.org This information is vital for designing new derivatives with optimized interaction capabilities. The analysis helps in predicting how structural modifications will alter the molecule's electrostatic landscape and its ability to be recognized by its biological target. scirp.org
Table 2: MEP Analysis Data for Selected Artemisinin Derivatives
This table shows representative data points that could be generated from MEP analyses as described in the literature.
| Compound | Minimum Electrostatic Potential (kcal/mol) | Maximum Electrostatic Potential (kcal/mol) | Key Negative Potential Region |
| Artemisinin | -166.3 | +193.3 | Around the 1,2,4-trioxane ring (O1, O2, O13 atoms) scirp.org |
| 11-Azaartemisinin | -130.52 | +120.48 | Endoperoxide region scirp.org |
Chemometric Methods (e.g., Principal Component Analysis, Partial Least Squares Regression)
Chemometric methods are statistical and mathematical techniques used in quantitative structure-activity relationship (QSAR) studies to analyze large datasets of chemical information and biological activity. nih.govresearchgate.net For this compound derivatives, methods like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are essential for building predictive models that correlate molecular descriptors with antimalarial activity. nih.gov
Principal Component Analysis (PCA) is an unsupervised pattern recognition technique used for exploratory data analysis and dimensionality reduction. frontiersin.orgias.ac.in In the context of this compound research, PCA is applied to a large set of calculated molecular descriptors to identify the most significant ones that account for the major variations within the dataset of derivatives. nih.gov By reducing the number of variables, PCA helps in selecting the descriptors most related to the biological property being investigated, thus simplifying the subsequent modeling process. nih.gov This method allows for the classification of compounds into groups, such as more active and less active, based on their structural features. nih.gov
Partial Least Squares (PLS) Regression is a supervised regression method particularly suited for situations where the number of predictor variables is large and there is multicollinearity among them, which is common in QSAR studies. frontiersin.orgwikipedia.org PLS is used to build a quantitative model that predicts the biological activity (e.g., IC50 values) of this compound derivatives based on their molecular descriptors. nih.gov The algorithm projects the predictor variables (descriptors) and the response variable (activity) to a new space of latent variables, finding the fundamental relationships between them. wikipedia.org This approach has been successfully used to develop predictive models for the antimalarial activity of new artemisinin derivatives against strains of Plasmodium falciparum. nih.gov These models are valuable tools for guiding the design and synthesis of new, potentially more potent, antimalarial agents.
The combination of these chemometric techniques allows researchers to systematically explore the SAR of this compound derivatives, leading to a more rational approach to drug design. nih.gov
Analytical Methodologies for Dihydroartemisinate and Its Metabolites
Chromatographic Techniques for Quantification
Chromatographic methods provide the necessary separation of DHA from complex biological matrices and from its own metabolites and related compounds.
Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) stands as a highly sensitive and selective method for the determination of DHA in biological samples such as plasma. nih.govresearchgate.net These methods are prized for their accuracy, precision, and the ability to quantify low concentrations of the analyte. nih.gov
Sample preparation for LC-MS analysis often involves a straightforward one-step protein precipitation with acetonitrile (B52724), which is both simple and rapid. nih.govmdpi.com Other techniques include solid-phase extraction (SPE), which can be automated in a 96-well plate format for high-throughput analysis, and liquid-liquid extraction. nih.govnih.govfrontiersin.org
In LC-MS/MS methods, DHA and its metabolites are separated on a reverse-phase column, such as a C18 column, before being ionized and detected by the mass spectrometer. nih.govnih.gov Electrospray ionization (ESI) in positive ion mode is commonly employed. frontiersin.org The use of stable isotope-labeled internal standards, such as DHA-d3, is a key feature for ensuring accuracy and precision by correcting for matrix effects and variations in instrument response. nih.gov These methods have been successfully validated according to regulatory guidelines and applied to clinical plasma samples. mdpi.comnih.gov
Key performance characteristics of LC-MS/MS methods include:
Linearity: Calibration curves typically demonstrate excellent linearity over a wide concentration range, for instance, from 165 to 16,500 nM for DHA. nih.gov
Sensitivity: Very low limits of detection (LOD) and quantification (LLOQ) are achievable. For example, an LOD of 0.44 nM (0.13 ng/mL) and an LLOQ of 5.33 nM (1.52 ng/mL) for DHA in human plasma have been reported. mdpi.com Another method reported an LLOQ of 0.5 ng/ml for both artemether (B1667619) and DHA. nih.gov
Accuracy and Precision: Intra- and inter-batch accuracy and precision are generally high, with coefficients of variation (CV) often below 15%. nih.govnih.gov
Recovery: Extraction recoveries are typically high, often exceeding 85%. nih.gov
Table 1: Performance Characteristics of a Validated LC-MS/MS Method for DHA Quantification
| Parameter | Value |
|---|---|
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL nih.gov |
| Upper Limit of Quantification (ULOQ) | 5,000 nM (1,422 ng/mL) mdpi.com |
| Linearity (r²) | > 0.999 nih.gov |
| Intra-assay Precision (CV%) | ≤10.7% nih.gov |
| Inter-assay Precision (CV%) | ≤10.7% nih.gov |
| Inaccuracy | ±12.4% nih.gov |
| Recovery | ≥95% nih.gov |
Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MSE) is a powerful tool for metabolite profiling of DHA. nih.gov This high-resolution mass spectrometry technique allows for the identification and structural elucidation of metabolites in various biological samples, including blood, plasma, and red blood cells (RBCs). nih.gov
The UPLC system provides rapid and efficient separation of metabolites using columns with sub-2 µm particles, such as an ACQUITY UPLC BEH C18 column. nih.gov The Q-TOF mass spectrometer, operated in MSE mode, acquires both full-scan precursor ion data and fragment ion data from a single analysis by alternating between low and high collision energies. gcms.cz This "all-the-data-all-the-time" approach is invaluable for identifying unknown metabolites without prior knowledge of their structure. gcms.cz
In a study investigating DHA metabolism in mice, UPLC-Q-TOF-MSE successfully identified numerous metabolites, revealing that hydroxylation, OH-dehydration, and glucuronidation are key metabolic pathways. nih.gov This research identified for the first time several metabolites in vivo, including 8-hydroxy (8-OH) DHA, 4α-OH deoxy ART, and 6β-OH deoxy ART. nih.gov The UNIFI platform is often used for data processing and metabolite identification. nih.govsemanticscholar.org
Table 2: Instrumental Conditions for UPLC-Q-TOF-MSE Analysis of DHA Metabolites
| Parameter | Condition |
|---|---|
| UPLC System | Waters ACQUITY I-class UPLC nih.gov |
| Column | ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm) nih.gov |
High-performance liquid chromatography with ultraviolet (HPLC-UV) detection is another method used for the quantification of DHA. While generally less sensitive than mass spectrometric methods, HPLC-UV offers a robust and cost-effective alternative for certain applications. researchgate.netmmv.org
The principle of this method relies on the absorption of UV light by the analyte. Since DHA itself lacks a strong chromophore for direct UV detection, a derivatization step is often necessary to enhance its detectability. bioline.org.br One such method involves a reaction with p-nitroaniline in an acidic medium at an elevated temperature to form a UV-active adduct, which can then be measured spectrophotometrically. bioline.org.br
However, for the analysis of related compounds or in combination therapies, HPLC-UV can be used directly. For instance, in the simultaneous analysis of artesunate (B1665782) and mefloquine (B1676156), detection at 210 nm was used for artesunate quantification. scielo.br The choice of column is typically a C18 reverse-phase column. scielo.brresearchgate.net
The performance of HPLC-UV methods can be sufficient for quality control of pharmaceutical tablets. bioline.org.br A validated derivatization method for DHA tablets showed good linearity in the range of 30–100 µg/mL with a limit of detection of 6 µg/mL. bioline.org.br
Table 3: Example of HPLC-UV Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18, e.g., Mediterrania Sea 18 (250×4.6 mm, 5 µm) researchgate.net |
| Mobile Phase | Acetonitrile and 0.05% trifluoroacetic acid (80:20 v/v) researchgate.net or Acetonitrile:water mmv.org |
| Detection Wavelength | 210 nm scielo.brresearchgate.net or 290 nm (after derivatization) bioline.org.br |
| Flow Rate | 1.0 mL/min scielo.brresearchgate.net |
| Application | Quantification in pharmaceutical formulations bioline.org.brresearchgate.net |
Gas chromatography-mass spectrometry (GC-MS) has also been employed for the simultaneous determination of artemether and its primary metabolite, DHA, in plasma. nih.gov This technique offers high sensitivity and selectivity. nih.gov
Sample preparation for GC-MS analysis typically involves solid-phase extraction (SPE) using C18 cartridges to isolate the analytes from the plasma matrix. nih.gov A derivatization step is often required to increase the volatility and thermal stability of the compounds for gas chromatography. For example, diazomethane (B1218177) can be used to convert the analytes into their methyl derivatives. researchgate.netcdnsciencepub.com
The separation is achieved on a capillary column, such as an HP-5MS (5% phenylmethylsiloxane), followed by detection using a mass spectrometer operating in selected ion monitoring (SIM) mode. nih.gov SIM mode enhances sensitivity by monitoring only specific ions characteristic of the target analytes. nih.gov
A validated GC-MS-SIM method for DHA in plasma demonstrated a limit of quantification of 5 ng/mL, with good linearity and reproducibility. nih.gov The method showed within-day coefficients of variation ranging from 7.7% to 14.5% for DHA. nih.gov
Table 4: GC-MS Method Details for DHA Analysis
| Parameter | Condition |
|---|---|
| Sample Preparation | Solid-Phase Extraction (C18) nih.gov |
| Derivatization | Required for volatility (e.g., with diazomethane) researchgate.netcdnsciencepub.com |
| GC Column | HP-5MS 5% phenylmethylsiloxane capillary column nih.gov |
| Detection Mode | Mass Spectrometry - Selected Ion Monitoring (SIM) nih.gov |
| Limit of Quantification (LOQ) | 5 ng/mL nih.gov |
| Within-day Precision (CV%) | 7.7-14.5% nih.gov |
| Between-day Precision (CV%) | 7.6-14.1% nih.gov |
| Recovery | 92.2 ± 4.1% nih.gov |
High Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) Detection
Spectroscopic and Other Analytical Methods
While chromatographic techniques are dominant, some spectroscopic methods have been adapted for the analysis of dihydroartemisinin (B1670584).
UV-Visible spectrophotometry is a simple and inexpensive analytical technique that can be used for the quantification of DHA, particularly in pharmaceutical dosage forms. bioline.org.briajps.com The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. contractpharma.com
As DHA does not have significant UV absorbance on its own, a chemical derivatization step is required to produce a chromophoric product. bioline.org.br A novel method involves reacting DHA with p-nitroaniline in an acidic methanolic solution at 90°C. This reaction forms an adduct that exhibits a maximum absorbance at 290 nm. bioline.org.br
This derivatization method has been validated and shown to be simple, direct, and suitable for routine quality control analysis of DHA tablets. bioline.org.br It demonstrated a linear calibration curve in the concentration range of 30–100 µg/mL and a limit of detection of 6 µg/mL. The method was found to be precise, with intraday and interday variations of less than 2%. bioline.org.br The results obtained with this method were comparable to those from the official International Pharmacopoeia method. bioline.org.br
Colorimetry Involving Derivatization
Colorimetric analysis of dihydroartemisinin (DHA) represents a cost-effective and straightforward approach, often employed for quantification in bulk samples and pharmaceutical dosage forms. These methods typically rely on the chemical derivatization of the DHA molecule to produce a colored compound, the intensity of which is proportional to the analyte's concentration.
A notable derivatization strategy involves the acid-catalyzed decomposition of DHA. This process generates reactive methylene (B1212753) centers which can then react with a chromogenic agent. One such method utilizes p-dimethylaminobenzaldehyde (DMAB). The reactive methylene centers generated from the acid decomposition of DHA reduce DMAB to a purple-colored alcohol. This reaction is carried out at an elevated temperature, for instance, 60°C, and the color development can be optimized for time, typically reaching completion within 20-30 minutes. ajtmh.org The resulting colored product can be quantitatively measured using a colorimeter at a specific wavelength, such as 470 nm for DHA. ajtmh.org This approach has demonstrated good calibration data and is considered accurate and precise for its intended applications. ajtmh.orgnih.gov
Another established colorimetric method is the iodometric titration, which is based on the redox reaction between DHA and potassium iodide in an acidic environment. mdpi.combmj.com The peroxide bridge in the DHA molecule liberates iodine from potassium iodide. This liberated iodine can then be titrated with a standardized sodium thiosulphate solution, using starch as an indicator. mdpi.combmj.com This titrimetric method is based on a 1:1 stoichiometric reaction between dihydroartemisinin and iodine and is applicable for the assay of DHA in various tablet formulations. mdpi.combmj.com
Thin-Layer Chromatography
Thin-layer chromatography (TLC) is a versatile and widely used technique for the qualitative and quantitative analysis of dihydroartemisinin. capes.gov.brplos.org It serves as a valuable tool for separating DHA from its parent compounds, other derivatives, and impurities, making it suitable for quality control and stability testing of raw materials and pharmaceutical formulations. nih.gov
A common TLC method for artemisinin (B1665778) and its derivatives, including DHA, utilizes a reversed-phase C18 plate with a mobile phase such as acetonitrile-water in a 50:25 v/v ratio. nih.gov After separation, the spots on the TLC plate need to be visualized. This is typically achieved through a derivatization step. A common visualization reagent is an acidified 4-methoxybenzaldehyde (B44291) solution in methanol-water, which reacts with the separated compounds to produce colored spots. nih.gov This method has been shown to effectively separate DHA from six other artemisinin analogues. nih.gov
For quantitative analysis, densitometric measurement of the spots can be performed. nih.gov The derivatization process has been evaluated for stability and reproducibility, showing good performance with relative standard deviation values for replicate measurements being less than 5%. nih.gov Linearity for quantitative TLC methods has been established in ranges such as 0.5 to 8 micrograms. nih.gov TLC methods can also be instrumental in identifying counterfeit or substandard medications by comparing the chromatographic profile of a sample to that of a reference standard. ajtmh.org
Immunological Methods
Immunological methods, such as enzyme-linked immunosorbent assays (ELISA), offer a highly sensitive and specific approach for the detection and quantification of dihydroartemisinin and other artemisinin derivatives. ajtmh.org These methods are predicated on the specific binding of an antibody to the target analyte. ajtmh.org
The development of immunoassays for artemisinin derivatives faces the challenge of structural similarity among these compounds, which can lead to cross-reactivity. ajtmh.org However, monoclonal antibodies (mAbs) have been developed with varying degrees of specificity for DHA. For instance, some ELISAs have been developed that can quantify DHA with a 50% inhibitory concentration (IC50) of around 8.1 ng/mL. thieme-connect.denih.gov
One study reported the development of a monoclonal antibody, F170-10, raised against artelinic acid, which showed some cross-reactivity with other artemisinin compounds. ajtmh.orgnih.govchinacdc.cn The reactivity with dihydroartemisinin was noted to be lower than that for artemether and artemisinin. ajtmh.orgnih.govchinacdc.cn In contrast, another monoclonal antibody, 2G12E1, was developed to be highly specific for artemether, with low cross-reactivity of approximately 1.3% for dihydroartemisinin. ajtmh.org A different mAb, 1C1, raised against an artesunate-BSA conjugate, exhibited a cross-reactivity of 29.9% with dihydroartemisinin. scispace.com
Lateral flow dipstick immunoassays have also been developed for the rapid qualitative and semi-quantitative analysis of artesunate and DHA in antimalarial drugs. acs.org These assays utilize a monoclonal antibody with broad cross-reactivity for artemisinins, allowing for the detection of DHA with an indicator range of 200-500 ng/mL. acs.org These immunological methods, particularly ELISA, provide a valuable tool for pharmacokinetic studies and for monitoring the quality of artemisinin-based drugs. ajtmh.orgscispace.com
Method Validation and Optimization in Biological Matrices
The validation of analytical methods is crucial to ensure the reliability and reproducibility of results when quantifying dihydroartemisinin in complex biological matrices such as plasma. malariaworld.org This process involves the assessment of several key parameters as outlined in regulatory guidelines. nih.gov
Specificity, Accuracy, and Precision Assessments
Specificity is the ability of the analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as metabolites, impurities, or matrix components. thieme-connect.de In chromatographic methods, specificity is demonstrated by the absence of interfering peaks at the retention time of DHA in blank matrix samples from multiple sources. chinacdc.cn For instance, in an LC-MS/MS assay, the selectivity was confirmed by analyzing blank plasma from eight different healthy volunteers, with no significant interference observed. researchgate.net
Accuracy refers to the closeness of the measured value to the true value. It is typically assessed by analyzing quality control (QC) samples at different concentrations and expressing the result as a percentage of the nominal value. For DHA assays, accuracy is generally expected to be within ±15% of the nominal value (or ±20% at the lower limit of quantification, LLOQ). acs.org Studies have reported intra-day accuracies for DHA in plasma ranging from 92% to 100%. ajtmh.org One LC-MS/MS method demonstrated an inaccuracy of ±12.4% across all tested concentrations. researchgate.net
Precision measures the degree of scatter between a series of measurements of the same homogenous sample. It is expressed as the coefficient of variation (CV) or relative standard deviation (RSD). Precision is evaluated at two levels: intra-day (repeatability) and inter-day (intermediate precision). For DHA analysis in plasma, intra-day CVs have been reported to be between 4% and 16%. ajtmh.org An LC-MS/MS method showed intra-assay and inter-assay CVs of ≤10.7% at various concentrations, and ≤17.6% at the LLOQ. researchgate.net
| Method | Matrix | Specificity Finding | Accuracy (% Recovery or % Bias) | Precision (%CV or %RSD) | Reference |
|---|---|---|---|---|---|
| HPLC-ECD | Human Plasma | Not explicitly detailed | 92% - 100% (intra-day) | 4% - 16% (intra-day) | ajtmh.org |
| LC-MS/MS | Human Plasma | No interference in 8 blank plasma lots | ±12.4% inaccuracy | ≤10.7% (intra- and inter-assay) | researchgate.net |
| LC-MS/MS | Human Plasma | No interference from other antimalarials | Bias within 15% (20% at LLOQ) | Variation within 15% (20% at LLOQ) | acs.org |
| LC-HR-MS/MS | Human Plasma | No interference in 6 blank plasma lots | 93.3% ± 2.7% and 95.2% ± 1.7% | Not explicitly detailed as %CV | chinacdc.cn |
| Iodometric Titration | Tablets | Not applicable | Relative error < 2% | RSD < 3% | mdpi.combmj.com |
Calibration and Linearity Determination
Calibration and linearity are fundamental to quantitative analysis. A calibration curve is constructed by plotting the analytical response versus the concentration of the analyte over a specified range. The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. thieme-connect.de
For the analysis of dihydroartemisinin in biological matrices, calibration curves are typically generated using a series of standards prepared by spiking the blank matrix with known concentrations of the analyte. The relationship between concentration and response is often evaluated using a linear regression model, and the goodness of fit is assessed by the correlation coefficient (r) or the coefficient of determination (r²), which should ideally be close to 1. acs.orgresearchgate.net
Various concentration ranges have been validated for DHA quantification. For example, an HPLC-ECD method demonstrated linearity over a range of 11.2 to 206 ng/mL in plasma. ajtmh.org A highly sensitive LC-MS/MS assay for DHA in plasma was linear over a range of 1 to 1,000 ng/mL with a correlation coefficient >0.995. acs.org Another LC-MS method for artesunate and its metabolite DHA showed excellent linearity (r² > 0.999) over a quantification range of 5.33–5000 nM (1.52–1422 ng/mL) for DHA. researchgate.net For dosage forms, a wider range, such as 25-125 µg/ml, has been reported for RP-HPLC methods. thieme-connect.denih.gov
| Method | Matrix | Linearity Range | Correlation Coefficient (r or r²) | Reference |
|---|---|---|---|---|
| HPLC-ECD | Human Plasma | 11.2 - 206 ng/mL | Not specified | ajtmh.org |
| LC-MS/MS | Human Plasma | 1 - 1,000 ng/mL | > 0.995 | acs.org |
| LC-MS | Human Plasma | 5.33 - 5000 nM (1.52 - 1422 ng/mL) | > 0.999 | researchgate.net |
| RP-HPLC | Dosage Form | 25 - 125 µg/mL | > 0.999 | thieme-connect.denih.gov |
| TLC-Densitometry | Not specified | 0.5 - 8 µg | Not specified | nih.gov |
Recovery and Ion Suppression Evaluation
Recovery is a measure of the efficiency of an analytical method's extraction procedure from the sample matrix. It is determined by comparing the analytical response of an analyte extracted from a biological matrix with the response of a non-extracted standard solution of the same concentration. chinacdc.cn High and consistent recovery is desirable for a reliable bioanalytical method. For dihydroartemisinin, recovery from plasma using a simple one-step protein precipitation with acetonitrile has been reported to be ≥95%. researchgate.net Another study using liquid-liquid extraction reported recoveries of 91.7% ± 8.9% and 90.1% ± 3.7% for DHA spiked into plasma at 0.5 µg/mL and 1.0 µg/mL, respectively. chinacdc.cn
Ion suppression is a phenomenon observed in mass spectrometry where the ionization efficiency of the analyte is reduced by the presence of co-eluting matrix components. This can adversely affect the accuracy and precision of the assay. It is a critical parameter to evaluate during the validation of LC-MS methods. Ion suppression can be assessed by post-column infusion experiments or by comparing the response of an analyte in a post-extraction spiked sample to that in a pure solution. A study on DHA analysis reported no significant matrix effect from plasma extract during post-column infusion. researchgate.net Another investigation found the ratio of the signal for DHA spiked into a deproteinized plasma supernatant compared to a pure acetonitrile solution to be 1.009% ± 5.4%, indicating minimal ion suppression. chinacdc.cn
| Method | Matrix | Extraction Method | Recovery (%) | Ion Suppression Assessment | Reference |
|---|---|---|---|---|---|
| LC-MS | Human Plasma | Protein Precipitation | 95% - 115% | No matrix effect observed during post-column infusion. | researchgate.net |
| LC-HR-MS/MS | Human Plasma | Liquid-Liquid Extraction | 90.1% - 91.7% | Ratio of signal in plasma supernatant vs. acetonitrile was 1.009% ± 5.4%. | chinacdc.cn |
Stability Assessment of Analytes in Sample Matrices
The chemical instability of artemisinin compounds, including dihydroartemisinate (DHA), necessitates a thorough assessment of their stability in biological samples under various conditions encountered during sample handling, storage, and analysis. ox.ac.ukasm.org The endoperoxide bridge essential for their biological activity also renders them susceptible to degradation, particularly in the presence of biological components like ferrous iron or heme. ox.ac.ukasm.org Stability evaluations are therefore critical to ensure the accuracy and reliability of pharmacokinetic and other quantitative studies.
Research has demonstrated that the stability of DHA can be influenced by several factors, including the sample matrix, storage temperature, duration, pH, and the presence of hemolysis. ox.ac.ukescholarship.orgnih.gov Degradation can occur during sample collection, processing, and storage, potentially leading to an underestimation of the analyte concentration.
Short-Term and Post-Preparative Stability
Short-term, or "bench-top," stability is crucial to understand the extent of degradation that may occur when samples are left at room temperature during processing. Studies have shown that DHA in plasma is stable for up to 6 hours at room temperature (19–25 °C). mdpi.com After protein precipitation with acetonitrile, the extracted compounds have been found to be stable for up to 72 hours when refrigerated at 2–8 °C. mdpi.com
Post-preparative stability, which assesses the stability of the processed sample in an autosampler, is also a key consideration. In one study, post-preparative tests conducted over 24 hours in an autosampler set at 10°C showed that the more stable β-DHA epimer was suitable for quantification, while the α-DHA epimer increased steadily. mdpi.comresearchgate.net
| Condition | Matrix | Temperature | Duration | Finding | Reference |
|---|---|---|---|---|---|
| Bench-Top | Human Plasma | Room Temperature (19–25 °C) | Up to 6 hours | Stable | mdpi.com |
| Post-Protein Precipitation | Acetonitrile Extract | 2–8 °C | Up to 72 hours | Stable | mdpi.com |
| Autosampler | Plasma Extract | 10 °C | 24 hours | β-DHA is the major, stable epimer. α-DHA increased steadily. | mdpi.comresearchgate.net |
Freeze-Thaw Stability
Samples are often subjected to multiple cycles of freezing and thawing between storage and analysis. It is essential to confirm that this process does not degrade the analyte. For DHA, studies have indicated that it is stable in plasma through at least three freeze-thaw cycles, where samples are frozen at -80°C and thawed at room temperature. mdpi.comresearchgate.net The concentrations of DHA were reportedly not significantly influenced by these cycles. mdpi.com
| Matrix | Freeze/Thaw Cycles | Temperature Conditions | Finding | Reference |
|---|---|---|---|---|
| Human Plasma | 3 | -80 °C / Room Temperature | Stable, concentrations not significantly influenced. | mdpi.comresearchgate.net |
Long-Term Stability
Long-term stability studies are performed to ensure that the analyte concentration does not change significantly over the expected storage period of the study samples. This compound in human plasma has been shown to be stable for up to one year when stored at -80°C. mdpi.comresearchgate.net While one report indicated recoveries of 85% to 88% after 12 months, another noted slightly higher degradation rates. researchgate.net
| Matrix | Storage Temperature | Duration | Finding | Reference |
|---|---|---|---|---|
| Human Plasma | -80 °C | Up to 1 year | Stable, with recoveries reported between 85% and 88%. | researchgate.net |
Influence of pH and Biological Matrices
The stability of DHA is markedly dependent on pH. Its rate of decomposition increases significantly at pH 7 and above. ox.ac.ukasm.org The half-life of DHA at 37°C has been determined under different pH conditions, highlighting its greater stability in slightly acidic environments compared to neutral or alkaline conditions. For instance, at pH 7.2, the half-life was approximately 8.1 hours, which decreased to 5.5 hours at pH 7.4. nih.gov This suggests that conditions such as acidosis, which can be associated with severe malaria, might slightly increase the stability of DHA. nih.gov
The matrix itself has a profound impact on stability. A significant reduction in the antimalarial activity of DHA was observed after incubation in plasma, and to a lesser extent, in erythrocyte lysate. ox.ac.uknih.gov In plasma at 37°C, the half-life of DHA was found to be approximately 2.3 hours. asm.org The activity was reduced by half after 3 hours and was almost completely gone after 24 hours of incubation. ox.ac.uknih.gov The presence of Fe(II)-heme from hemolyzed red blood cells in patient samples is a known cause of degradation. escholarship.org To counteract this, hydrogen peroxide has been investigated as a stabilizing agent to oxidize Fe2+ to Fe3+, thereby protecting the peroxide bridge of DHA from degradation. escholarship.org
| Matrix / Condition | pH | Half-Life (t½) | Finding | Reference |
|---|---|---|---|---|
| Buffer | 7.2 | ~8.1 hours | More stable than at pH 7.4. | nih.gov |
| Buffer | 7.4 | ~5.5 hours | Decomposition increases from pH 7 upwards. | asm.orgnih.gov |
| Plasma | 7.4 | ~2.3 hours | Significant reduction in activity; reduced by half after 3 hours. | ox.ac.ukasm.org |
| Erythrocyte Lysate | Not Specified | Not Specified | Less degradation compared to plasma. | ox.ac.uk |
| Hemolyzed Plasma | Not Specified | Not Specified | Degradation caused by Fe(II) in hemoglobin. H₂O₂ can act as a stabilizer. | escholarship.org |
Pharmacokinetic Research in Preclinical Models and in Vitro Systems
Metabolic Pathway Elucidation in Animal Models and Cell-Based Systems
The biotransformation of DHA has been a key area of investigation, with studies focusing on identifying its metabolites and understanding how the body processes the compound.
Research in mouse models has been instrumental in mapping the metabolic pathways of DHA. frontiersin.org A significant study utilizing ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS) identified a total of 25 metabolites in the blood of Plasmodium-infected mice and 30 in healthy mice. frontiersin.org Key metabolic reactions were determined to be hydroxylation, OH-dehydration, and glucuronidation. frontiersin.org
Notably, this research identified several new metabolites in vivo for the first time, including 8-Hydroxy (8-OH) DHA, 4α-OH deoxy ART, and 6β-OH deoxy ART. frontiersin.org The process of glucuronidation, a major pathway for drug elimination, has been shown to be a significant route for DHA metabolism. frontiersin.orgnih.govnih.gov In human liver microsomes, DHA is converted to its glucuronide form (DHA-G), and this reaction is catalyzed by specific enzymes, namely UGT1A9 and UGT2B7. nih.gov Some of the identified metabolites, such as hydroxylated DHA and the glucuronidated form, are believed to possess antimalarial activity, potentially acting synergistically with the parent drug. frontiersin.org
Table 1: Identified Metabolites of Dihydroartemisinin (B1670584) in Mice
| Metabolite Type | Number Identified (Infected Blood) | Number Identified (Healthy Blood) | Key Metabolic Reactions |
|---|---|---|---|
| Total Metabolites | 25 | 30 | Hydroxylation, OH-dehydration, Glucuronidation |
| Phase II Metabolites | Fewer in infected vs. healthy | - | Glucuronidation |
Data sourced from a study on DHA metabolite profiling in mice. frontiersin.org
The presence of a Plasmodium infection can significantly alter the metabolic landscape of the host, which in turn affects the metabolism of antimalarial drugs. Studies in Plasmodium yoelii-infected mice revealed that the infection leads to the downregulation of drug metabolism-related genes, including those for cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases. nih.gov This alteration in gene expression, particularly during the acute phase of infection, can decrease the clearance of certain drugs. nih.gov
Specifically for DHA, research has shown a notable difference in the number and concentration of its metabolites between infected and healthy mice. frontiersin.org The number of DHA metabolites, especially phase II metabolites, was significantly lower in the blood of infected mice compared to healthy mice. frontiersin.org This suggests that the Plasmodium infection damages the liver's metabolic function, impacting how DHA is processed and eliminated from the body. frontiersin.org Furthermore, Plasmodium falciparum infection has been shown to induce metabolic dysregulation, affecting pathways such as hemoglobin catabolism and pyrimidine (B1678525) biosynthesis within an hour of DHA exposure. nih.gov
Identification of Metabolites (e.g., Hydroxylation, Glucuronidation)
Prodrug and Nano-delivery System Pharmacokinetics in Animal Models
To overcome limitations of DHA such as poor solubility and rapid elimination, researchers have explored the use of prodrugs and nano-delivery systems. nih.gov These innovative approaches aim to improve the drug's pharmacokinetic profile, leading to enhanced therapeutic outcomes.
The development of DHA prodrug nanocomplexes represents a significant advancement in drug delivery. In one study, self-assembled nanocomplexes (DHANPs) were created using a DHA prodrug. x-mol.netscispace.comrsc.org These nanocomplexes were characterized by their entrapment efficiency, drug loading capacity, particle size, and zeta potential. The optimized formulation exhibited an entrapment efficiency of 92.37 ± 3.68% and a drug loading of 76.98 ± 3.07%. x-mol.netscispace.comrsc.org The particle size was determined to be 145.9 ± 2.11 nm with a zeta potential of -16.0 ± 0.52 mV, indicating a uniform size distribution and good stability during storage. x-mol.netscispace.comrsc.org Similarly, another study developed solid lipid nanoparticles (SLNs) for co-delivering DHA and lumefantrine, with a mean particle size of 308.4 nm and a zeta potential of -16.0 mV. nih.gov
Table 2: Characteristics of Dihydroartemisinin Prodrug Nanocomplexes
| Parameter | DHANPs | DHA-LUM-SLNs |
|---|---|---|
| Particle Size | 145.9 ± 2.11 nm | 308.4 nm |
| Zeta Potential | -16.0 ± 0.52 mV | -16.0 mV |
| Entrapment Efficiency | 92.37 ± 3.68% | 93.9% (DHA) |
| Drug Loading | 76.98 ± 3.07% | 33.7% (DHA) |
Data compiled from studies on DHA prodrug nanocomplexes and solid lipid nanoparticles. x-mol.netscispace.comrsc.orgnih.gov
A key advantage of nano-delivery systems is their ability to enhance the pharmacokinetic properties of the encapsulated drug. thieme-connect.denih.govmdpi.com Pharmacokinetic studies in rats have demonstrated that DHANPs can significantly improve the blood concentration of DHA compared to a standard DHA solution. x-mol.netscispace.comrsc.org These nanocomplexes also exhibit a slow-release profile in a phosphate-buffered saline (PBS) solution at pH 7.4. x-mol.netscispace.comrsc.org Similarly, DHA-LUM-SLNs showed a steady drug release over 72 hours, following a Kors-Peppas release model. nih.gov The use of nanoparticle-based formulations has been shown to prolong the circulation time of drugs and enable sustained release, which can reduce dosing frequency and improve patient compliance. thieme-connect.demdpi.com Zeolite imidazolium (B1220033) framework-8 (ZIF-8) encapsulated with DHA also demonstrated prolonged drug release and improved targeted elimination of Plasmodium parasites. nih.gov
Characterization of Prodrug Nanocomplexes (e.g., particle size, stability)
In Vitro Biotransformation Studies
In vitro models, such as microbial transformation, provide a valuable tool for studying drug metabolism, mimicking mammalian metabolic processes. frontiersin.org Cunninghamella elegans, a filamentous fungus, has been used to simulate the metabolism of DHA. frontiersin.org These studies have successfully identified various transformation products, including hydroxylated derivatives of DHA. frontiersin.org One of the identified metabolites, 7β-hydroxydihydroartemisinin, exhibited notable antimalarial activity against Plasmodium falciparum in vitro. frontiersin.org The use of such microbial models offers an economical and environmentally friendly approach to produce and study drug metabolites. frontiersin.org In vitro studies using an isotopic microtest on clinical isolates of P. falciparum have determined the 50% inhibitory concentration (IC50) for DHA to be in a narrow range, with a geometric mean of 1.11 nM. nih.gov
Emerging Research Directions and Therapeutic Implications Beyond Malaria
Dihydroartemisinate as a Molecular Probe and Research Tool
The unique chemical properties of this compound, particularly its endoperoxide bridge that reacts with intracellular iron, make it a valuable tool for studying cellular processes. nih.govmdpi.com Its ability to induce reactive oxygen species (ROS) allows researchers to investigate the roles of oxidative stress in various signaling pathways and disease models. frontiersin.org Furthermore, its interactions with specific cellular targets provide a means to probe and understand complex biological mechanisms. The use of DHA in laboratory settings contributes to a deeper understanding of cell death pathways, immune responses, and the progression of diseases like cancer. nih.govnih.gov
Investigations in Anti-cancer Research
The anti-cancer activity of this compound has become a significant area of research interest. nih.gov Studies have demonstrated its potential to inhibit tumor growth and proliferation through various mechanisms. nih.govnih.gov
Broad-Spectrum Anti-Proliferation Activities
DHA has demonstrated the ability to inhibit the growth of a wide range of cancer cell lines. nih.gov Research has shown its efficacy against various human cancer cell lines, including those of the cervix (HeLa), uterus (JAR), embryo (RD), and ovaries (HO-8910). researchgate.net Studies have reported that DHA can inhibit the proliferation of lung cancer, breast cancer, prostate cancer, ovarian cancer, and digestive system tumors. nih.gov For instance, it has been observed to inhibit the growth of gastric cancer cells by downregulating proliferation markers like PCNA, Cyclin E, and Cyclin D1. nih.gov Furthermore, DHA has shown inhibitory effects on drug-resistant lung cancer cell lines. frontiersin.org
Table 1: Inhibitory Effects of this compound on Various Cancer Cell Lines
| Cancer Type | Cell Line(s) | Observed Effects | Reference(s) |
|---|---|---|---|
| Cervical Cancer | HeLa | Inhibition of cell growth | researchgate.net |
| Uterus Chorion Cancer | JAR | Inhibition of cell growth | researchgate.net |
| Embryo Transversal Cancer | RD | Inhibition of cell growth | researchgate.net |
| Ovarian Cancer | HO-8910 | Inhibition of cell growth | researchgate.net |
| Gastric Cancer | MGC803, BGC823, SGC7901 | Inhibition of growth, downregulation of proliferation markers | nih.gov |
| Lung Cancer | A549, A549/DOX, A549/DDP | Antiproliferative activity | frontiersin.org |
Specific Mechanisms of Action in Cancer Cell Lines (e.g., NOXA-dependent apoptosis)
A key mechanism underlying DHA's anti-cancer effects is the induction of apoptosis, or programmed cell death. nih.govmdpi.com One of the specific pathways identified involves the upregulation of the pro-apoptotic protein NOXA. nih.govnih.gov In metastatic melanoma cells, DHA has been shown to induce NOXA-dependent apoptosis. nih.gov This process is linked to the generation of reactive oxygen species and mitochondrial impairment. nih.gov Silencing the gene responsible for NOXA production has been found to protect melanoma cells from DHA-induced apoptosis, confirming the crucial role of this protein. nih.gov This NOXA-mediated pathway has also been implicated in the apoptotic effects of DHA in acute myeloid leukemia (AML) cells. nih.gov
The induction of apoptosis by DHA is a multi-faceted process. It can involve both the intrinsic and extrinsic pathways. mdpi.com In the intrinsic pathway, DHA can alter the balance of pro-apoptotic and anti-apoptotic proteins, such as Bax and Bcl-2, leading to mitochondrial dysfunction and the activation of caspases, which are enzymes that execute apoptosis. mdpi.comfrontiersin.org
Anti-Angiogenic Effects
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. semanticscholar.org this compound has been shown to possess significant anti-angiogenic properties. researchgate.netnih.govnih.gov It can inhibit several key steps in the angiogenic process, including the proliferation, migration, and tube formation of endothelial cells, which are the cells that line blood vessels. researchgate.netsemanticscholar.org
Research has demonstrated that DHA can reduce the binding of vascular endothelial growth factor (VEGF), a potent stimulator of angiogenesis, to its receptors on the surface of human umbilical vein endothelial cells (HUVECs). nih.gov It also downregulates the expression of these VEGF receptors. nih.gov In breast cancer models, DHA has been found to inhibit neovascularization and downregulate the expression of VEGF and matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix and facilitate cell migration. nih.gov The anti-angiogenic effects of DHA are also linked to its ability to induce apoptosis in endothelial cells. nih.gov
Anti-inflammatory and Immunomodulatory Activities (e.g., TLR4 Antagonism)
Beyond its direct effects on cancer cells, this compound also exhibits anti-inflammatory and immunomodulatory properties. nih.govresearchgate.net These activities are partly attributed to its ability to modulate key signaling pathways involved in inflammation, such as the Toll-like receptor 4 (TLR4) pathway. nih.govfrontiersin.orgfrontiersin.org
TLR4 is a receptor that plays a crucial role in the innate immune response by recognizing lipopolysaccharide (LPS), a component of the outer membrane of certain bacteria. mdpi.com Overactivation of the TLR4 pathway can lead to chronic inflammation. mdpi.com Studies have shown that DHA can inhibit LPS-induced activation of the TLR4 signaling pathway. nih.gov In spleen cells from lupus-prone mice, DHA was found to decrease the expression of TLR4 and inhibit the subsequent production of type I interferons, which are inflammatory cytokines. nih.gov This suggests that DHA has the potential to be a therapeutic agent for autoimmune diseases like systemic lupus erythematosus (SLE). nih.gov The anti-inflammatory effects of DHA have also been observed in models of inflammatory bowel disease and rheumatoid arthritis. frontiersin.orgnih.gov
Furthermore, DHA can modulate the function of various immune cells. It has been shown to suppress the differentiation of pro-inflammatory T helper (Th) cells while promoting the generation of regulatory T (Treg) cells, which help to control immune responses. nih.gov This reciprocal regulation is mediated, at least in part, by the modulation of the mTOR signaling pathway. nih.gov
Antioxidant and Anti-fibrotic Effects
This compound has been investigated for its antioxidant and anti-fibrotic properties. mdpi.comresearchgate.net While DHA can induce oxidative stress in cancer cells, it can also exhibit antioxidant effects in other contexts, contributing to its therapeutic potential. frontiersin.orgmdpi.com The antioxidant properties of medicinal plants, including those from the Artemisia genus, are well-documented. researchgate.net
Fibrosis is the excessive accumulation of extracellular matrix, leading to the scarring and hardening of tissues. mdpi.comstanford.edu It is a pathological process that can affect various organs. mdpi.com Research has indicated that DHA possesses anti-fibrotic capabilities. nih.govnih.gov In a rat model of liver fibrosis, DHA was shown to improve liver architecture and reduce the activation of hepatic stellate cells (HSCs), which are the primary cells responsible for liver fibrosis. nih.gov The mechanism behind this effect involves the induction of apoptosis in activated HSCs through the modulation of the PI3K/Akt signaling pathway. nih.gov Similarly, in a model of fibrotic portal hypertension, DHA was found to counteract the condition by inhibiting the contraction of HSCs in a manner dependent on the farnesoid X receptor. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Artemisinin (B1665778) |
| Artesunate (B1665782) |
| Epirubicin |
| Daunorubicin |
| Docetaxel |
| Curcumin |
| Rapamycin |
| Oxaliplatin |
| Folinic acid |
| 5-FU |
| TMZ |
| Paclitaxel |
| Bortezomib |
| Prednisone |
| INT-747 |
| Z-guggulsterone |
| LY294002 |
| Emodin |
| Nintedanib |
| Doxorubicin |
| Cisplatin |
| Cryptotanshinone |
| Formononetin |
| Mangiferin |
| Fisetin |
| Sorafenib |
| Higenamine |
| Cucurbitacin B |
| Citral |
| Bakuchiol |
| Cryptolepine |
| Praecetrullus fistulosus lectins |
| Odisolane |
| Hispiloscine |
| Hispidacine |
| Artemether (B1667619) |
| Arteether |
| Quinine |
| Aspirin |
| Morphine |
| CRX-526 |
| β-dihydroartemisinin-Emodin |
| P218 |
| Brequinar |
| Sulfasalazine |
| Isatin |
| Coumarin |
Potential in Age-Related Macular Degeneration (AMD) Research
Emerging research has identified Dihydroartemisinin (B1670584) (DHA), a derivative of Artemisinin, as a compound with significant therapeutic potential for Age-Related Macular Degeneration (AMD). nih.gov AMD is a primary cause of vision loss in older adults, characterized by the progressive degeneration of the macula, the central part of the retina. palmeyecare.commdpi.com The disease is broadly categorized into two forms: the more common "dry" AMD and the more severe "wet" AMD, which involves abnormal blood vessel growth. palmeyecare.com The pathogenesis of AMD is complex, involving oxidative stress, inflammation, and abnormal blood vessel formation (angiogenesis). nih.govmdpi.com
Preclinical studies have shown that Dihydroartemisinin and its related compounds can address these key pathological mechanisms. nih.gov Research highlights the multifaceted biological activities of these compounds, including anti-inflammatory, anti-angiogenic, and antioxidant effects, which are highly relevant to AMD. nih.govmdpi.com
Detailed Research Findings
Anti-Angiogenic Effects:
A primary concern in wet AMD is choroidal neovascularization (CNV), the growth of abnormal new blood vessels from the choroid into the retina. nih.gov This process is largely driven by vascular endothelial growth factor (VEGF). nih.gov Research has demonstrated that Dihydroartemisinin can effectively inhibit angiogenesis. In human umbilical vein endothelial cell assays, DHA was shown to suppress angiogenesis in a dose-dependent manner, exhibiting greater potency than its parent compound, artesunate. nih.gov
Anti-Inflammatory and Antioxidant Properties:
Inflammation and oxidative stress are critical factors in the development and progression of both dry and wet AMD. mdpi.com The retinal pigment epithelium (RPE) cells, which support the photoreceptors, are particularly vulnerable to oxidative damage. mdpi.comnih.gov This damage can trigger an inflammatory response, contributing to the chronic inflammation observed in AMD. mdpi.complos.org
Studies have indicated that Artemisinin and its derivatives can modulate inflammatory pathways. For instance, they have been shown to suppress the phosphorylation of key signaling molecules like ERK, JNK, and p38 MAPK, which in turn reduces the production of inflammatory cytokines. nih.gov Furthermore, these compounds can mitigate oxidative stress by reducing mitochondrial reactive oxygen species (ROS) and enhancing the expression of antioxidant genes. nih.gov This is particularly significant as mitochondrial dysfunction is considered a major contributor to AMD pathogenesis. nih.govmdpi.com
The tables below summarize the key research findings on the effects of Dihydroartemisinin and related compounds on pathways relevant to AMD.
Table 1: Investigated Therapeutic Effects of Dihydroartemisinin and Related Compounds in AMD Models
| Therapeutic Target | Observed Effect of Dihydroartemisinin/Artemisinin Derivatives | Relevant Pathological Process in AMD | Reference |
|---|---|---|---|
| Angiogenesis | Inhibition of endothelial cell migration and tube formation. | Choroidal Neovascularization (CNV) in wet AMD. | nih.gov |
| Inflammation | Suppression of pro-inflammatory cytokine production (e.g., TNF-α, IL-1β). | Chronic inflammation in both dry and wet AMD. | nih.gov |
| Oxidative Stress | Reduction of reactive oxygen species (ROS) and enhancement of antioxidant defenses. | Damage to RPE cells and photoreceptors. | nih.gov |
| Mitochondrial Function | Protection against mitochondrial damage and dysfunction. | A key contributor to RPE cell death and AMD progression. | nih.gov |
Table 2: Summary of Preclinical Findings for Dihydroartemisinin in AMD Research
| Model System | Key Finding | Implication for AMD | Reference |
|---|---|---|---|
| Human Umbilical Vein Endothelial Cells (HUVECs) | Dose-dependent suppression of angiogenesis. | Potential to inhibit abnormal blood vessel growth in wet AMD. | nih.gov |
| Primary Retinal Pigment Epithelial (RPE) Cells | Reduction of mitochondrial ROS and prevention of cell death. | Protection of RPE cells from oxidative damage. | nih.gov |
These preclinical findings underscore the potential of Dihydroartemisinin as a multi-target therapeutic agent for AMD. By addressing the interconnected pathways of angiogenesis, inflammation, and oxidative stress, DHA offers a promising avenue for the development of novel treatments for this debilitating eye disease. nih.gov Further research is warranted to translate these promising preclinical results into clinical applications.
Q & A
Basic: What experimental protocols are recommended for assessing Dihydroartemisinate’s antimalarial efficacy in vitro?
Methodological Answer:
- Standardized Assays : Use validated in vitro parasite culture systems (e.g., Plasmodium falciparum 3D7 or Dd2 strains) with synchronized ring-stage parasites. Measure IC50 values via lactate dehydrogenase (LDH) activity or fluorescence-based SYBR Green I assays .
- Controls & Replicates : Include artemisinin-sensitive and resistant controls. Perform triplicate experiments with statistical validation (e.g., Student’s t-test for significance, p < 0.05) .
- Data Reporting : Document full experimental conditions (e.g., drug exposure time, hematocrit levels) to ensure reproducibility. Follow journal guidelines for concise yet comprehensive methods sections .
Basic: How should researchers design dose-response studies for this compound in animal models?
Methodological Answer:
- Dose Range : Establish a logarithmic dose range (e.g., 0.1–100 mg/kg) based on prior pharmacokinetic (PK) data. Use nonlinear regression models to calculate ED50/ED90 .
- Ethical Compliance : Adhere to ARRIVE guidelines for humane endpoints and sample size calculations to minimize animal use .
- Data Integration : Pair in vivo efficacy data with plasma drug concentration measurements (LC-MS/MS) to correlate exposure and response .
Advanced: How can conflicting reports on this compound’s pharmacokinetic (PK) parameters be resolved?
Methodological Answer:
- Meta-Analysis : Systematically review PK studies using PRISMA guidelines. Stratify data by species, formulation (e.g., oral vs. intravenous), and analytical methods (HPLC vs. LC-MS) .
- Covariate Analysis : Apply population PK modeling (e.g., NONMEM) to identify factors (e.g., body weight, hepatic metabolism) causing variability in clearance or volume of distribution .
- Cross-Validation : Compare results with open-access databases like ChEMBL or DrugBank for consensus on half-life, Cmax, and AUC values .
Advanced: What statistical approaches are optimal for analyzing this compound’s synergistic effects with partner drugs?
Methodological Answer:
- Isobolographic Analysis : Quantify synergy via combination indices (CI < 1 indicates synergy) using CalcuSyn software. Validate with fixed-ratio assays .
- Machine Learning : Employ random forest models to predict synergy scores from chemical descriptors (e.g., logP, molecular weight) of partner drugs .
- Multi-Omics Integration : Correlate transcriptomic data (RNA-seq) from treated parasites with metabolomic profiles to identify synergistic pathways .
Basic: How to conduct a rigorous literature review on this compound’s mechanisms of action?
Methodological Answer:
- Database Selection : Use authoritative sources (e.g., PubMed, Scopus, CAS SciFinder) with keywords like “this compound AND redox activation AND heme polymerization” .
- Critical Appraisal : Apply QUADAS-2 criteria to assess bias in mechanistic studies. Prioritize papers with direct biochemical evidence (e.g., radiolabeled drug binding assays) .
- Gaps Identification : Note unresolved questions (e.g., role of mitochondrial electron transport in resistance) for future research .
Advanced: What strategies address discrepancies in this compound’s redox activation pathways reported across cell types?
Methodological Answer:
- Comparative Proteomics : Perform SILAC-based mass spectrometry to quantify protein expression differences (e.g., catalase, glutathione peroxidase) in hepatic vs. erythrocytic cells .
- ROS Detection : Use fluorescent probes (e.g., H2DCFDA) with flow cytometry to map spatiotemporal ROS generation in target cells .
- Knockout Models : Validate hypotheses using CRISPR-Cas9-engineered cells lacking specific redox enzymes (e.g., Nrf2) .
Basic: What are best practices for characterizing this compound’s stability in formulation studies?
Methodological Answer:
- Accelerated Stability Testing : Store formulations at 40°C/75% RH for 6 months. Monitor degradation via HPLC-UV, identifying major impurities (e.g., artemisinin derivatives) .
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions .
- Regulatory Alignment : Follow ICH Q1A(R2) guidelines for data reporting, including forced degradation studies (acid/base, oxidative stress) .
Advanced: How to integrate computational modeling with experimental data for this compound target prediction?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to screen against Plasmodium targets (e.g., PfATP6, PfCRT). Validate top hits with SPR binding assays .
- MD Simulations : Run 100-ns simulations to assess target-ligand stability (e.g., RMSD < 2 Å) and identify critical binding residues .
- Network Pharmacology : Construct protein-protein interaction networks (Cytoscape) to map off-target effects in human cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
